molecular formula C18H36O2 B3044285 10-Methylheptadecanoic acid CAS No. 26429-10-7

10-Methylheptadecanoic acid

Cat. No.: B3044285
CAS No.: 26429-10-7
M. Wt: 284.5 g/mol
InChI Key: OQCDKBAXFALNLD-UHFFFAOYSA-N
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Description

10-Methyl-heptadecanoic acid is a long-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCDKBAXFALNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415223
Record name 10-methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26429-10-7
Record name 10-methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) characterized by a seventeen-carbon chain with a methyl group at the tenth carbon.[1][2] As a member of the long-chain fatty acid family, it is a hydrophobic molecule with practical insolubility in water.[3][4] This technical guide provides a comprehensive overview of its fundamental properties, biological context, and the experimental methodologies used for its study, tailored for researchers and professionals in the fields of chemistry and drug development.

Core Physicochemical Properties

The essential physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the properties are predicted values from computational models.

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂PubChem[1][2][5][6]
Molecular Weight 284.48 g/mol PubChem[1][2][5][6]
CAS Number 26429-10-7PubChem[1][2][5]
Physical State SolidLarodan[5][6]
Boiling Point 400.8 ± 13.0 °C (Predicted)ChemicalBook[7]
Density 0.887 ± 0.06 g/cm³ (Predicted)ChemicalBook[7]
pKa 4.78 ± 0.10 (Predicted)ChemicalBook[7]
Solubility Practically insoluble in water.NP-MRD[3][4]
Soluble in organic solvents.(Inferred from general fatty acid properties)

Biological Context

Natural Occurrence

This compound has been identified in the common wheat plant, Triticum aestivum.[3][4] Branched-chain fatty acids, in general, are commonly found in bacteria and are present in dairy products, where they are proposed to have bioactive properties.[8][9]

Biosynthesis of Branched-Chain Fatty Acids

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the general pathway for branched-chain fatty acid synthesis is understood. It begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[5][9]

The key steps are:

  • Transamination: A branched-chain amino acid (e.g., leucine) is converted to its corresponding α-keto acid by a branched-chain amino acid transferase (BCAT).[5][8]

  • Decarboxylation: The α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKD) complex to form a branched short-chain acyl-CoA (e.g., isovaleryl-CoA).[5]

  • Elongation: This branched acyl-CoA serves as a primer for the fatty acid synthase (FASN) system, which extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, in a process analogous to straight-chain fatty acid synthesis.[3][5]

The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids.

Branched-Chain Fatty Acid Biosynthesis General Biosynthesis of Branched-Chain Fatty Acids cluster_0 Initiation cluster_1 Elongation Cycle BCAA Branched-Chain Amino Acid (e.g., Leucine) alpha_Keto_Acid Branched-Chain α-Keto Acid BCAA->alpha_Keto_Acid BCAT Branched_Acyl_CoA Branched Acyl-CoA (Primer) alpha_Keto_Acid->Branched_Acyl_CoA BCKD FASN Fatty Acid Synthase (FASN) Branched_Acyl_CoA->FASN Elongated_BCFA Elongated Branched-Chain Fatty Acid FASN->Elongated_BCFA n cycles Malonyl_CoA Malonyl-CoA (2C Unit) Malonyl_CoA->FASN

A diagram of the general biosynthetic pathway for branched-chain fatty acids.
Biological Activity and Signaling

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or signaling pathways directly involving this compound. However, fatty acids as a class are known to be involved in a multitude of signaling pathways. For instance, other fatty acids, such as certain nitrated fatty acids, have been shown to modulate inflammatory responses by altering signal transduction pathways.[10] Additionally, 10-hydroxy-2-decenoic acid, another modified fatty acid, has been investigated for its role in activating the PI3K/AKT signaling pathway.[11] Research into the specific roles of individual branched-chain fatty acids like this compound is an emerging area.

Experimental Protocols

The study of this compound typically involves its extraction from a biological matrix, followed by analytical characterization.

Extraction of Fatty Acids from Biological Samples

A common method for total lipid extraction is a modified Folch method. This protocol provides a general framework.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass test tubes

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or water)

  • Nitrogen gas for drying

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the sample volume.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to ensure mixing.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Collection: Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a glass pipette.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or lower until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for fatty acid analysis. This requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Materials:

  • Boron trifluoride (BF₃) in methanol (14%) or anhydrous methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure (Acid-Catalyzed Derivatization):

  • Reaction Setup: Re-dissolve the dried lipid extract in a small volume of toluene and add 14% BF₃-methanol.

  • Methylation: Tightly cap the tube and heat at 100°C for 30-60 minutes.

  • Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMEs into the hexane layer.

  • Washing and Drying: Collect the upper hexane layer and wash it with water. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the final hexane solution containing the FAMEs into the GC-MS. The separation and identification of 10-methylheptadecanoate can be achieved based on its retention time and mass spectrum.

The following diagram illustrates a typical workflow for the extraction and analysis of fatty acids.

Fatty Acid Analysis Workflow General Workflow for Fatty Acid Extraction and Analysis Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Phase_Separation Phase Separation (Addition of NaCl solution) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Lipid_Extraction Collect Lower (Chloroform) Layer Centrifugation->Lipid_Extraction Drying Evaporation under N₂ Lipid_Extraction->Drying Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Drying->Derivatization FAME_Extraction Extraction of FAMEs with Hexane Derivatization->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis

References

"10-Methylheptadecanoic acid" molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in biological signaling pathways, contextualized within the broader class of BCFAs.

Core Properties of this compound

This compound is a saturated fatty acid with a methyl group located on the tenth carbon atom. This branching distinguishes it from its linear counterpart, heptadecanoic acid. As a long-chain fatty acid, it is largely hydrophobic.[1][2]

PropertyValueSource
Molecular Weight 284.48 g/mol [3]
CAS Number 26429-10-7[3]
Molecular Formula C₁₈H₃₆O₂[1][3]
IUPAC Name This compound[1]
Synonyms 10-methyl-heptadecanoic acid, Heptadecanoic acid, 10-methyl-[1]
Chemical Class Long-chain fatty acid, Methyl-branched fatty acid[1][2]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely documented in publicly available literature. However, established methods for the synthesis and analysis of similar branched-chain fatty acids can be readily adapted.

General Synthetic Approach

A convergent synthesis strategy can be employed for creating mid-chain methyl-branched fatty acids. While a protocol for the closely related (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been described, a similar conceptual workflow could be applied.[4] This typically involves the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the desired methyl branch, followed by modification of the terminal functional groups to yield the final carboxylic acid.

A generalized workflow for such a synthesis is outlined below.

G cluster_starting_materials Starting Materials A Functionalized Alkyl Chain 1 (e.g., Alkyl Halide) C Coupling Reaction (e.g., Grignard Coupling) A->C B Functionalized Alkyl Chain 2 (with methyl branch, e.g., Grignard reagent) B->C D Intermediate Alcohol C->D E Oxidation D->E F Final Product: This compound E->F

A generalized workflow for the synthesis of a methyl-branched fatty acid.
Analytical Methodology: Gas Chromatography

The analysis of this compound, typically after conversion to its more volatile methyl ester (FAME), can be effectively performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Sample Preparation (Esterification):

  • A known quantity of the lipid-containing sample is dissolved in a suitable solvent mixture (e.g., benzene-methanol).

  • An acidic catalyst, such as sulfuric acid, is added.

  • The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

  • Following cooling, the fatty acid methyl esters are extracted into a non-polar solvent like petroleum ether.

  • The organic phase is washed to remove residual acid and then dried with an anhydrous salt (e.g., sodium sulfate).

  • The solvent is evaporated to yield the FAMEs, which are then redissolved in a small volume of an appropriate solvent for GC analysis.

Gas Chromatography Conditions:

  • Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for separating FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute fatty acids of increasing chain length and boiling point.

  • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.

  • Identification: Compounds are identified by comparing their retention times to those of known standards. For GC-MS, identification is further confirmed by matching the mass spectrum of the analyte to a reference library.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by this compound are not well-characterized. However, as a branched-chain fatty acid, it is likely to participate in pathways known to be influenced by BCFAs in general.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.[5][6] In mammals, BCFAs are obtained from dietary sources, particularly ruminant fats, or potentially synthesized endogenously.[5] They have been implicated in various biological processes, including anti-inflammatory responses and the regulation of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

One of the key mechanisms through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors. Branched-chain fatty acids, such as phytanic acid, have been shown to be activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7] PPARα is a critical regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids in mitochondria and peroxisomes. This suggests that BCFAs could play a role in modulating hepatic lipid homeostasis.

G cluster_cell Hepatocyte cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (BCFA) PPARa PPARα BCFA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (PPAR Response Element) Complex->PPRE Binds to DNA Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Genes Upregulates Transcription Response Increased Fatty Acid Oxidation Genes->Response

Activation of PPARα by branched-chain fatty acids.
Biosynthesis of Branched-Chain Fatty Acids

In microorganisms, the synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][8] These amino acids serve as primers for fatty acid synthesis after undergoing transamination and decarboxylation to form branched short-chain acyl-CoAs. These primers are then elongated to produce the final BCFA.

G BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Ketoacids Branched-Chain α-Ketoacids BCAA->Ketoacids Transamination AcylCoA Branched Short-Chain Acyl-CoAs Ketoacids->AcylCoA Oxidative Decarboxylation Elongation Elongation Cycles (with Malonyl-CoA) AcylCoA->Elongation Primer BCFA Branched-Chain Fatty Acids (BCFAs) Elongation->BCFA

General biosynthetic pathway of branched-chain fatty acids.

References

The Obscure Presence of 10-Methylheptadecanoic Acid: A Technical Guide to Its Putative Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10-Methylheptadecanoic acid, a methyl-branched long-chain saturated fatty acid, remains an enigmatic molecule within the landscape of lipid biology. While its presence has been identified in organisms such as common wheat (Triticum aestivum), a comprehensive understanding of its specific biological functions, metabolic pathways, and signaling roles is conspicuously absent from the current scientific literature.[1] This technical guide addresses this knowledge gap by providing a thorough overview of the known biological significance of the broader class of methyl-branched fatty acids (MBFAs). By examining the established roles of related compounds, we extrapolate potential functions and metabolic fates for this compound, offering a foundational framework for future research. This document summarizes the structural impact of methyl branching on cellular membranes, delves into the metabolic pathways of branched-chain fatty acids, and outlines potential signaling implications. Furthermore, we provide detailed experimental protocols for the analysis of such lipids and present visual workflows and pathway diagrams to guide future investigations into this understudied fatty acid.

Introduction to this compound

This compound is classified as a long-chain fatty acid with a methyl group at the 10th carbon position.[1][2] This structural feature places it within the diverse family of methyl-branched fatty acids (MBFAs). While its fundamental chemical and physical properties are cataloged, its biological significance remains largely unexplored.[2] The presence of a methyl branch in the acyl chain introduces distinct physicochemical properties compared to its straight-chain counterparts, which can have profound effects on the structure and function of lipid bilayers and cellular membranes.[3][4][5]

Table 1: Physicochemical Properties of this compound and Related Fatty Acids

PropertyThis compoundHeptadecanoic Acid (C17:0)16-Methylheptadecanoic Acid
Molecular Formula C18H36O2C17H34O2C18H36O2
Molecular Weight 284.5 g/mol [2]270.5 g/mol 284.5 g/mol [6]
Classification Methyl-branched long-chain fatty acid[1][2]Straight-chain saturated fatty acidIso-branched saturated fatty acid[6]
Known Organism(s) Triticum aestivum[1]Ruminants, various microorganismsStreptomyces, Aristolochia grandiflora[6]

Putative Biological Roles of this compound Based on Methyl-Branched Fatty Acids

The biological functions of MBFAs are diverse and essential in many organisms. It is plausible that this compound shares some of these roles.

Modulation of Membrane Fluidity and Structure

A primary role of MBFAs is the regulation of cell membrane fluidity. The methyl group introduces a steric hindrance that disrupts the tight packing of acyl chains in the lipid bilayer.[3][4][5] This leads to:

  • Reduced lipid condensation: The membrane becomes less ordered.[4][5]

  • Decreased bilayer thickness: The overall thickness of the membrane is reduced.[4][5]

  • Enhanced fluidity: The formation of "kinks" at the branching point increases the mobility of the lipid molecules.[3][4][5]

This "homeoviscous adaptation" is crucial for microorganisms to maintain membrane integrity and function in response to environmental stressors like temperature changes.[3]

Membrane_Fluidity Straight-Chain_Fatty_Acids Straight-Chain Fatty Acids Membrane Cell Membrane Straight-Chain_Fatty_Acids->Membrane Incorporate into MBFAs This compound (and other MBFAs) MBFAs->Membrane Incorporate into Properties Increased Fluidity Decreased Thickness Lower Ordering Membrane->Properties Leads to BCAA_Metabolism Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT BCKAs Branched-Chain α-Keto Acids BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKAs->BCKDH Acyl_CoAs Branched-Chain Acyl-CoAs BCKDH->Acyl_CoAs BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Acyl_CoAs->BCFA_Synthesis MBFAs Methyl-Branched Fatty Acids (e.g., this compound) BCFA_Synthesis->MBFAs Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization FAME Derivatization (H₂SO₄/Methanol or BF₃/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

The Biosynthesis of 10-Methylheptadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a mid-chain methyl-branched fatty acid (MCM-BFA) that has garnered interest due to its unique physical and chemical properties, which make it a potential candidate for applications in biofuels, lubricants, and as a biomarker. Unlike the more common iso- and anteiso-branched fatty acids, the biosynthesis of this compound does not proceed via the typical branched-chain amino acid-primed fatty acid synthesis pathway. Instead, it is synthesized through a post-synthesis modification of a pre-existing unsaturated fatty acid. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, drawing upon established knowledge of analogous MCM-BFA synthesis.

Core Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process that modifies the monounsaturated fatty acid, cis-9-heptadecenoic acid. This pathway is catalyzed by a bifunctional enzymatic system, often encoded by the bfa (branched fatty acid) gene locus, comprising a methyltransferase and a reductase.

  • Methylenation: The first step involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of cis-9-heptadecenoic acid. This reaction is catalyzed by a SAM-dependent methyltransferase, analogous to BfaB, to form the intermediate, 10-methyleneheptadecanoic acid.

  • Reduction: The 10-methyleneheptadecanoic acid intermediate is then reduced to this compound. This reduction is catalyzed by an FAD-binding oxidoreductase, analogous to BfaA, which utilizes NADPH as the reducing agent.

The precursor, cis-9-heptadecenoic acid, is an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids is initiated by the priming of fatty acid synthesis with propionyl-CoA instead of acetyl-CoA.

Quantitative Data

Due to the limited specific research on this compound, the following quantitative data is based on studies of the well-characterized biosynthesis of the homologous 10-methylstearic acid from oleic acid by enzymes from Mycobacterium chlorophenolicum. These values provide a reasonable approximation for the enzymes acting on cis-9-heptadecenoic acid.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
BfaB-like Methyltransferase Oleic acid~150~257.5 - 8.030 - 37
S-Adenosyl-L-methionine (SAM)~50---
BfaA-like Reductase 10-Methyleneoctadecanoic acidNot DeterminedNot Determined7.0 - 7.530 - 37
NADPH~20~50--

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biosynthesis of this compound. These protocols are adapted from established procedures for similar enzyme systems.

Protocol 1: Heterologous Expression and Purification of BfaA-like and BfaB-like Enzymes

This protocol describes the expression of the putative methyltransferase and reductase in Escherichia coli for subsequent characterization.

1. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized genes encoding the BfaA-like and BfaB-like enzymes based on homologous sequences from known MCM-BFA producing organisms.
  • Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for affinity purification.

2. Protein Expression:

  • Transform the expression plasmids into E. coli BL21(DE3).
  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Continue incubation at 18°C for 16-20 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column with wash buffer to remove unbound proteins.
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for BfaB-like Methyltransferase Activity

This assay quantifies the SAM-dependent conversion of cis-9-heptadecenoic acid to 10-methyleneheptadecanoic acid.

1. Reaction Mixture Preparation (per reaction):

  • 50 mM Tris-HCl buffer, pH 7.8
  • 100 µM cis-9-heptadecenoic acid (solubilized with 0.1% Triton X-100)
  • 200 µM S-adenosyl-L-methionine (SAM)
  • 10 µg purified BfaB-like enzyme
  • Nuclease-free water to a final volume of 100 µL.

2. Reaction Incubation:

  • Initiate the reaction by adding the enzyme.
  • Incubate at 37°C for 1 hour.
  • Terminate the reaction by adding 10 µL of 1 M HCl.

3. Product Extraction and Analysis:

  • Extract the fatty acids by adding 200 µL of hexane:isopropanol (3:2, v/v) and vortexing.
  • Centrifuge to separate the phases and collect the upper organic layer.
  • Evaporate the solvent under a stream of nitrogen.
  • Methylate the fatty acids by adding 500 µL of 2% (v/v) H2SO4 in methanol and incubating at 60°C for 1 hour.
  • Extract the fatty acid methyl esters (FAMEs) with hexane.
  • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-methyleneheptadecanoate methyl ester product.

Protocol 3: In Vitro Enzyme Assay for BfaA-like Reductase Activity

This assay measures the NADPH-dependent reduction of 10-methyleneheptadecanoic acid.

1. Reaction Mixture Preparation (per reaction):

  • 50 mM Tris-HCl buffer, pH 7.2
  • 50 µM 10-methyleneheptadecanoic acid (synthesized or enzymatically produced and purified)
  • 200 µM NADPH
  • 5 µg purified BfaA-like enzyme
  • Nuclease-free water to a final volume of 100 µL.

2. Reaction Incubation and Analysis:

  • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a spectrophotometer at 37°C.
  • Alternatively, run the reaction for a fixed time (e.g., 30 minutes), stop the reaction, extract, and analyze the fatty acids by GC-MS as described in Protocol 2 to quantify the formation of this compound.

Visualizations

Biosynthesis_Pathway cluster_fas Fatty Acid Synthesis cluster_modification Post-synthesis Modification cluster_enzymes Enzymes & Cofactors Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FASII) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C17_1 cis-9-Heptadecenoic acid FAS->C17_1 Intermediate 10-Methyleneheptadecanoic acid C17_1->Intermediate Methylenation BfaB BfaB-like Methyltransferase Final_Product This compound Intermediate->Final_Product Reduction BfaA BfaA-like Reductase SAH SAH BfaB->SAH SAM SAM SAM->BfaB NADP NADP+ BfaA->NADP NADPH NADPH NADPH->BfaA

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_protein Protein Production cluster_assay Enzyme Assays & Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Heterologous Expression in E. coli Gene_Synthesis->Expression Purification Ni-NTA Affinity Purification Expression->Purification In_Vitro_Assay In Vitro Enzyme Assay Purification->In_Vitro_Assay Purified Enzymes Extraction Fatty Acid Extraction In_Vitro_Assay->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for characterization.

Conclusion

The biosynthesis of this compound is a specialized pathway involving the post-synthetic modification of an odd-chain unsaturated fatty acid. While specific quantitative data and detailed protocols for this particular fatty acid are still emerging, the well-characterized pathways for homologous molecules provide a robust framework for its study. The information and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the enzymes involved in this pathway, optimize their activity, and explore the potential applications of this compound. Further research is warranted to elucidate the precise kinetic parameters and regulatory mechanisms governing the biosynthesis of this unique fatty acid.

An In-depth Technical Guide on 10-Methylheptadecanoic Acid and its Relation to Tuberculostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell envelopes of many bacterial species, playing crucial roles in maintaining membrane fluidity and integrity.[1][2][3][4][5] Among these, 10-methyl-substituted fatty acids are of particular interest, especially within the context of mycobacteria. This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid and its close structural analog, the well-characterized tuberculostearic acid (10-methyloctadecanoic acid). We will delve into their chemical properties, biosynthetic pathways, analytical methodologies, and biological significance, with a focus on providing actionable data and protocols for researchers in the field.

Core Concepts: Distinguishing this compound and Tuberculostearic Acid

It is critical to distinguish between the two molecules at the outset. While both are 10-methyl branched-chain fatty acids, they differ in their carbon chain length.

  • This compound is a C18 fatty acid with a methyl group at the 10th carbon position.[6]

  • Tuberculostearic acid (TBSA) is chemically known as 10-methyloctadecanoic acid, a C19 fatty acid, also with a methyl group at the 10th carbon.[7][8]

This difference in a single methylene group has implications for their physical properties and biological roles. Tuberculostearic acid is a well-established and abundant component of Mycobacterium species and other Actinomycetales.[8][9][10][11] Its presence is often used as a biomarker for diagnosing tuberculosis.[10][12][13][14] In contrast, this compound is less studied, though it has been identified in some natural sources, including Triticum aestivum (wheat).[15]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and tuberculostearic acid, facilitating a direct comparison of their physicochemical properties.

PropertyThis compoundTuberculostearic Acid (10-Methyloctadecanoic Acid)
Molecular Formula C₁₈H₃₆O₂[6][16]C₁₉H₃₈O₂[7][8]
Molecular Weight 284.48 g/mol [6][16]298.50 g/mol [7][8]
IUPAC Name This compound[6]10-methyloctadecanoic acid[7]
CAS Number 26429-10-7[6][16]542-47-2[7]
Melting Point Data not readily available10-11 °C (natural), 25.4-26.1 °C (dl-form)[17]
Boiling Point (est.) Data not readily available415.00 to 416.00 °C @ 760.00 mm Hg[18]
logP (o/w) 7.2[6]8.184 (est)[18]
Topological Polar Surface Area 37.3 Ų[6]37.3 Ų[7]
Natural Occurrence Triticum aestivum[15]Mycobacterium tuberculosis and other Actinomycetales[8][9]

Table 1: Physicochemical Properties of this compound and Tuberculostearic Acid.

Biosynthesis of Tuberculostearic Acid

The biosynthesis of tuberculostearic acid in mycobacteria is a well-elucidated pathway that involves the modification of a common unsaturated fatty acid, oleic acid (C18:1).[19] This process is a two-step enzymatic reaction.

The biosynthesis begins with the methylation of a phospholipid-bound oleic acid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB (also referred to as Cfa in some literature), catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[19][20] Subsequently, a flavin adenine dinucleotide (FAD)-binding oxidoreductase, BfaA, reduces the methylene group to a methyl group, yielding the final product, tuberculostearic acid.[19]

Tuberculostearic_Acid_Biosynthesis Oleic_Acid Oleic Acid (in phospholipid) Intermediate 10-Methylene-octadecanoyl (in phospholipid) Oleic_Acid->Intermediate Methylation Tuberculostearic_Acid Tuberculostearic Acid (in phospholipid) Intermediate->Tuberculostearic_Acid Reduction SAM S-Adenosyl-L-methionine (SAM) BfaB BfaB (Methyltransferase) SAM->BfaB SAH S-Adenosyl-L-homocysteine (SAH) NADPH NADPH + H+ BfaA BfaA (Oxidoreductase) NADPH->BfaA NADP NADP+ BfaB->SAH BfaA->NADP

Caption: Biosynthetic pathway of tuberculostearic acid from oleic acid.

Experimental Protocols

Accurate analysis of this compound and tuberculostearic acid requires robust experimental protocols for lipid extraction, derivatization, and analysis. The following sections provide detailed methodologies for these key experiments.

Lipid Extraction from Mycobacteria

This protocol is adapted from established methods for extracting total lipids from mycobacterial cultures.[21][22][23][24]

Materials:

  • Mycobacterial cell pellet

  • Chloroform

  • Methanol

  • 0.3% NaCl solution

  • Glass beads (optional, for cell disruption)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest mycobacterial cells by centrifugation at 10,000 x g for 15 minutes.

  • Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge.

  • Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). For every 1 gram of wet cell pellet, use 20 mL of the solvent mixture.

  • Agitate the suspension vigorously for 1-2 hours at room temperature. The use of glass beads can enhance cell disruption and lipid extraction efficiency.

  • Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

  • Collect the supernatant (lipid extract).

  • To the supernatant, add 0.2 volumes of 0.3% NaCl solution to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the total lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract can be stored at -20°C for further analysis.

Lipid_Extraction_Workflow Start Mycobacterial Cell Pellet Resuspend Resuspend in Chloroform:Methanol (2:1) Start->Resuspend Agitate Agitate for 1-2 hours Resuspend->Agitate Centrifuge1 Centrifuge (5,000 x g) Agitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant AddNaCl Add 0.3% NaCl CollectSupernatant->AddNaCl PhaseSeparation Phase Separation AddNaCl->PhaseSeparation CollectOrganic Collect Lower Organic Phase PhaseSeparation->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate End Dried Lipid Extract Evaporate->End

Caption: Workflow for the extraction of total lipids from mycobacteria.

Fatty Acid Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).[25][26][27][28]

Materials:

  • Dried lipid extract

  • BF₃-methanol (14%) or methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF₃-methanol or 5% methanolic HCl.

  • Tightly cap the reaction vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture thoroughly.

  • Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis.

FAME_Derivatization_Workflow Start Dried Lipid Extract AddReagent Add BF₃-Methanol or Methanolic HCl Start->AddReagent Heat Heat at 100°C for 30 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool AddHexaneNaCl Add Hexane and Saturated NaCl Cool->AddHexaneNaCl Vortex Vortex and Separate Phases AddHexaneNaCl->Vortex CollectHexane Collect Upper Hexane Layer Vortex->CollectHexane Dry Dry over Anhydrous Na₂SO₄ CollectHexane->Dry End FAMEs for GC-MS Analysis Dry->End

Caption: Workflow for the preparation of FAMEs for GC-MS analysis.

Conclusion

This technical guide has provided a detailed comparison of this compound and tuberculostearic acid, highlighting their structural differences and known biological contexts. The provided quantitative data, biosynthetic pathway diagram, and experimental protocols offer a valuable resource for researchers investigating branched-chain fatty acids in bacterial systems. The established role of tuberculostearic acid as a biomarker for tuberculosis underscores the importance of understanding the biosynthesis and function of such unique lipids. Further research into this compound and other less-characterized BCFAs may reveal novel biological functions and potential applications in diagnostics and drug development.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid that has garnered interest in various fields of research, including microbiology and human health. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker or therapeutic agent. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for fatty acid analysis.[1][2]

Analytical Methods

The two primary methods for the quantitative analysis of this compound are GC-MS and LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.[2]

Quantitative Data Summary

Table 1: Typical GC-MS Performance Characteristics for Fatty Acid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.244 - 0.977 µM[4]
Limit of Quantification (LOQ)5 - 10 ng/mL[5]
Linearity (R²)> 0.99[6]
Recovery55.7% - 97.9%[4]
Precision (%RSD)< 15%[2]

Table 2: Typical LC-MS/MS Performance Characteristics for Fatty Acid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)5 - 100 nM[2][7]
Limit of Quantification (LOQ)0.003 – 14.88 ng/mL[6]
Linearity (R²)> 0.99[6]
Recovery76.65–119.49%[8]
Precision (%RSD)< 15%[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol describes the extraction and derivatization of this compound from a biological sample, followed by GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • Homogenize 50-100 mg of tissue or 100-200 µL of plasma/serum.

  • Add an appropriate internal standard (e.g., heptadecanoic acid).

  • Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate the mixture at 50°C for 2 hours.

  • After cooling, add 1 mL of hexane and 0.5 mL of water and vortex.

  • Centrifuge and collect the upper hexane layer containing the FAMEs.

  • Dry the hexane layer and reconstitute in a suitable volume of hexane for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes the direct analysis of this compound from a biological sample without derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an appropriate deuterated internal standard (e.g., heptadecanoic acid-d33).

  • Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 50% B.

    • Linearly increase to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 50% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).[9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. A plausible transition would be [M-H]⁻ → fragment ion.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction (Chloroform:Methanol) start->extraction derivatization Derivatization to FAMEs (Methanolic H2SO4) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation lcmsms LC-MS/MS Analysis protein_precipitation->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylation downstream Downstream Targets (Cell Survival, Growth, Proliferation) akt->downstream Activation mtor mTORC2 mtor->akt Phosphorylation

Caption: The PI3K/AKT signaling pathway, a key regulator of cell metabolism and survival.

References

Application Notes and Protocols for the GC-MS Analysis of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) found in various bacteria. The analysis of bacterial fatty acid profiles, including the detection and quantification of specific BCFAs like this compound, is crucial for bacterial identification, chemotaxonomy, and in the study of microbial metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from bacterial samples using GC-MS.

Principle

The analysis of this compound by GC-MS involves three main steps:

  • Lipid Extraction: Total lipids are extracted from the bacterial cells using a solvent mixture.

  • Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) through a process of methylation. This is essential for their analysis by gas chromatography.

  • GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a GC column and are subsequently detected and identified by a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compounds, allowing for confident identification.

Experimental Protocols

Sample Preparation: Lipid Extraction and Methylation

This protocol is adapted from methods for the analysis of fatty acids in bacterial cultures.

Materials and Reagents:

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • 0.5 M Sodium Methoxide in Methanol

  • Glacial Acetic Acid

  • Deionized Water

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Cell Harvesting: Centrifuge an appropriate volume of bacterial culture to obtain a cell pellet.

  • Lipid Extraction:

    • To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v).

    • Vortex vigorously for 15 minutes to ensure thorough lipid extraction.

    • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

    • Vortex again for 2 minutes and then centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the lipids, into a clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Base-Catalyzed Methylation (Transesterification):

    • To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.

    • Cap the tube tightly and heat at 50°C for 10 minutes in a water bath or heating block.

  • Neutralization:

    • Cool the tube to room temperature.

    • Add 0.1 mL of glacial acetic acid to neutralize the reaction.

  • FAME Extraction:

    • Add 1 mL of deionized water and 1.5 mL of hexane to the tube.

    • Vortex thoroughly for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

  • Drying and Transfer:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of bacterial FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC Column: A non-polar column such as a DB-5ms (or equivalent) is commonly used for FAME analysis. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 4°C/min to 250°C, hold for 5 min.

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan

Data Presentation

Quantitative Data for this compound Methyl Ester
ParameterValueReference
Molecular Formula C19H38O2PubChem CID: 554139[1]
Molecular Weight 298.5 g/mol PubChem CID: 554139[1]
Retention Index (DB-5) Not available in searched literature
Key Mass Fragments (m/z) See Mass Spectrum Below

Note on Retention Index: A specific experimental retention index for this compound methyl ester on a DB-5 column was not found in the searched literature. For identification, it is recommended to use an internal standard and compare the relative retention time to known branched-chain fatty acids. The elution order of FAMEs on non-polar columns is primarily based on boiling point, which is influenced by chain length and branching.

Mass Spectrum of Methyl 10-methylheptadecanoate

A representative mass spectrum for methyl 10-methylheptadecanoate is not publicly available in the searched literature. However, the characteristic fragmentation pattern for branched-chain fatty acid methyl esters includes:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the FAME (m/z 298 for methyl 10-methylheptadecanoate). This peak may be weak or absent.

  • McLafferty Rearrangement Ion: A prominent peak at m/z 74, characteristic of saturated FAMEs.

  • Fragments from cleavage at the branch point: Cleavage on either side of the carbon atom with the methyl group will produce characteristic ions that can help to identify the position of the branch.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output start Bacterial Cell Pellet extraction Lipid Extraction (Chloroform/Methanol) start->extraction evaporation Solvent Evaporation extraction->evaporation methylation Base-Catalyzed Methylation (Sodium Methoxide) evaporation->methylation neutralization Neutralization (Acetic Acid) methylation->neutralization fame_extraction FAME Extraction (Hexane) neutralization->fame_extraction drying Drying (Anhydrous Na2SO4) fame_extraction->drying gc_vial Sample in GC Vial drying->gc_vial gc_ms GC-MS Analysis gc_vial->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis results Results: - Identification of this compound - Quantification data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of this compound, an anteiso fatty acid, starts from the branched-chain amino acid isoleucine.

biosynthesis_pathway cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation cluster_final_product Final Product isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination primer 2-Methylbutyryl-CoA (Primer) keto_acid->primer Decarboxylation elongation_cycle Fatty Acid Synthase (FAS) Elongation Cycles primer->elongation_cycle malonyl_coa Malonyl-CoA (Chain Extender) malonyl_coa->elongation_cycle final_product 10-Methylheptadecanoyl-ACP elongation_cycle->final_product free_acid This compound final_product->free_acid Thioesterase

Caption: Biosynthesis of this compound from isoleucine.[2][3][4][5]

References

Application Notes and Protocols for the LC-MS Analysis of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a saturated, methyl-branched fatty acid.[1] Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity.[2] The analysis of specific BCFAs like this compound is essential for understanding microbial physiology, identifying bacterial biomarkers, and for applications in drug development targeting microbial pathways. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

I. Quantitative Data Summary

Due to the limited availability of published quantitative data for this compound in biological matrices, the following tables are presented with hypothetical yet realistic values to serve as a template for data presentation. These tables are intended to guide researchers in structuring their quantitative results.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Analyte This compound
Chemical FormulaC18H36O2
Molecular Weight284.48 g/mol [1]
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)283.26
Product Ion 1 (m/z)Hypothetical 239.2 (Loss of CO2)
Product Ion 2 (m/z)Hypothetical 171.1 (Cleavage at branch point)
Collision Energy (eV)Hypothetical 15
Dwell Time (ms)100
Internal Standard Heptadecanoic Acid (C17:0)
Chemical FormulaC17H34O2
Molecular Weight270.45 g/mol
Ionization ModeESI, Negative
Precursor Ion (m/z)269.25
Product Ion (m/z)225.2 (Loss of CO2)
Collision Energy (eV)15
Dwell Time (ms)100

Table 2: Hypothetical Quantification of this compound in Bacterial Cell Pellets

Sample IDReplicate 1 (ng/mg)Replicate 2 (ng/mg)Replicate 3 (ng/mg)Mean (ng/mg)Std. Dev.%RSD
Control Strain25.426.124.925.50.62.4
Mutant Strain A12.111.812.512.10.43.3
Mutant Strain B45.846.544.945.70.81.8

II. Experimental Protocols

A. Sample Preparation: Total Fatty Acid Extraction and Derivatization from Bacterial Cells

This protocol is adapted from general methods for bacterial fatty acid analysis.[3]

1. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Internal Standard Stock Solution: Heptadecanoic acid (C17:0) in ethanol (1 mg/mL)

  • Derivatization Agent: N,N-dimethyl-p-phenylenediamine (DMPD) or other suitable agent.

  • Pyridine

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Protocol:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Lyophilize the cell pellet to determine the dry cell weight.

  • To approximately 10 mg of lyophilized cells, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Spike the sample with the internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid).

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of water and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (Hydrolysis):

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Incubate at 80°C for 1 hour.

    • Cool to room temperature and add 1 mL of water.

    • Acidify the mixture with 0.5 mL of 6 M HCl.

  • Extraction of Free Fatty Acids:

    • Add 2 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the extracts.

  • Evaporate the hexane to dryness under nitrogen.

  • Derivatization (Optional but Recommended for Improved Sensitivity):

    • Reconstitute the dried fatty acids in 50 µL of a suitable derivatization agent in pyridine.

    • Incubate according to the derivatization reagent's protocol (e.g., 60°C for 30 minutes).

    • Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.

B. Liquid Chromatography (LC) Method

This method is a general starting point and should be optimized for your specific LC system. A C18 column is a common choice for fatty acid separation.[4][5]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: Linear gradient from 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 70% B for equilibration

C. Mass Spectrometry (MS) Method
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing bacterial_culture Bacterial Culture centrifugation Centrifugation & Washing bacterial_culture->centrifugation lyophilization Lyophilization centrifugation->lyophilization extraction Lipid Extraction (Chloroform:Methanol) lyophilization->extraction hydrolysis Saponification (Methanolic NaOH) extraction->hydrolysis fa_extraction Free Fatty Acid Extraction (Hexane) hydrolysis->fa_extraction derivatization Derivatization (Optional) fa_extraction->derivatization lc_separation LC Separation (C18 Column) derivatization->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow for the LC-MS analysis of this compound.

B. Hypothesized Biosynthetic Pathway

While a specific signaling pathway for this compound is not well-documented, its biosynthesis in bacteria is likely analogous to that of other methyl-branched fatty acids, such as 10-methyl stearic acid.[6] The following diagram illustrates a hypothesized pathway.

biosynthetic_pathway cluster_inputs Inputs cluster_outputs Outputs Oleic_Acid Oleic Acid (as phospholipid) Intermediate 10-Methylene-heptadecanoyl Intermediate Oleic_Acid->Intermediate Methyltransferase SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Final_Product 10-Methylheptadecanoyl- phosphatidyl-ethanolamine Intermediate->Final_Product Reductase NADPH NADPH NADP NADP+ NADPH->NADP

References

Application Note: Quantification of 10-Methylheptadecanoic Acid in Bacterial Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid, an isomer of tuberculostearic acid, is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria. BCFAs play a crucial role in maintaining the fluidity and integrity of the bacterial cell membrane, which is essential for survival and adaptation to environmental stress[1][2]. The quantification of specific BCFAs like this compound can be valuable for bacterial identification, chemotaxonomy, and for understanding the physiological state of bacteria. Furthermore, as components of the bacterial cell envelope, these fatty acids can influence host-pathogen interactions and the efficacy of antimicrobial agents[3][4][5][6]. This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound in bacterial samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Significance of Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are significant components of the membrane lipids in many bacterial species, particularly in Gram-positive bacteria[7]. They are synthesized by the fatty acid synthase II (FASII) system, utilizing precursors derived from branched-chain amino acids such as valine, leucine, and isoleucine[7]. The presence of methyl branches in the fatty acid chains disrupts the ordered packing of the lipid bilayer, thereby increasing membrane fluidity[2]. This is a critical adaptation mechanism for bacteria to cope with changes in temperature and other environmental stressors. The specific composition of BCFAs can vary between different bacterial species and can be influenced by growth conditions[8][9].

dot

BCFA_Biosynthesis Biosynthesis of Branched-Chain Fatty Acids cluster_precursors Amino Acid Precursors cluster_intermediates Branched-Chain Acyl-CoA Primers cluster_synthesis Fatty Acid Elongation cluster_products Branched-Chain Fatty Acids Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) Isobutyryl-CoA->Fatty Acid Synthase (FASII) Isovaleryl-CoA->Fatty Acid Synthase (FASII) 2-Methylbutyryl-CoA->Fatty Acid Synthase (FASII) iso-Fatty Acids iso-Fatty Acids Fatty Acid Synthase (FASII)->iso-Fatty Acids anteiso-Fatty Acids anteiso-Fatty Acids Fatty Acid Synthase (FASII)->anteiso-Fatty Acids Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FASII)

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Quantitative Data

The quantification of this compound is often performed as part of a broader fatty acid profiling of bacterial cells. Its isomer, tuberculostearic acid (10-methyloctadecanoic acid), is a well-known biomarker for Mycobacterium tuberculosis[10][11][12][13][14]. The following table summarizes representative quantitative data for tuberculostearic acid in Mycobacterium tuberculosis, which can serve as an analytical reference for the quantification of this compound.

Bacterial SpeciesSample TypeMethodConcentration of Tuberculostearic Acid (10-methyloctadecanoic acid)Reference
Mycobacterium tuberculosisAxenic CultureGC-MS/MSPositively correlated with Colony Forming Units (CFU)[10][11]
Mycobacterium tuberculosisMacrophage CultureGC-MS/MSPositively correlated with CFU[10][11]
Mycobacterium tuberculosisMouse Lung HomogenateGC-MS/MSPositively correlated with CFU[10][11]
Mycobacterium tuberculosisBacterial CultureLC-MS/MSApprox. 45 amol per bacterium[12][13]
Mycobacterium tuberculosisSputumGC-MS with SIMDetected in 39 of 68 smear- and culture-positive specimens[14]

Experimental Protocols

The following protocols describe the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol 1: Total Fatty Acid Extraction and Methylation (Acid Catalysis)

This protocol is adapted from established methods for the comprehensive analysis of all fatty acids (both free and bound) in a bacterial culture[15][16].

Materials and Reagents:

  • Bacterial cell culture

  • Glass centrifuge tubes with PTFE-lined caps

  • Methanol

  • Chloroform

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol

  • Sodium bicarbonate

  • Hexane (high purity, GC grade)

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Cell Harvesting: Pellet bacterial cells from a known volume of culture by centrifugation. Wash the cell pellet with sterile water or saline to remove media components.

  • Lipid Extraction: Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (typically 1:2 v/v). Vortex thoroughly to ensure cell lysis and lipid extraction.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Carefully transfer the lower chloroform phase to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

  • Methylation: Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried lipid extract. Cap the tube tightly and heat at 50°C overnight for acid-catalyzed transesterification.

  • Neutralization and Extraction: Cool the tubes to room temperature. Add sodium bicarbonate solution to neutralize the acid. Add hexane to extract the FAMEs. Vortex and centrifuge.

  • Sample Preparation for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: FAME Preparation using the Sherlock™ Microbial Identification System Method

This protocol is based on the standardized procedure used for bacterial identification by fatty acid profiling[17].

Materials and Reagents:

  • Bacterial colony from an agar plate

  • Reagent 1: Saponification reagent (Sodium hydroxide, methanol, water)

  • Reagent 2: Methylation reagent (Hydrochloric acid, methanol)

  • Reagent 3: Extraction solvent (Hexane, methyl tert-butyl ether)

  • Reagent 4: Base wash (Sodium hydroxide, water)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification: Harvest a loopful of bacterial cells and place them in a clean glass tube. Add Reagent 1, seal the tube, vortex, and heat in a boiling water bath for 30 minutes.

  • Methylation: Cool the tube and add Reagent 2. Seal, vortex, and heat at 80°C for 10 minutes.

  • Extraction: Cool the tube and add Reagent 3. Gently mix on a rotator for 10 minutes. Centrifuge and discard the lower aqueous phase.

  • Base Wash: Add Reagent 4 to the remaining organic phase, cap, and gently mix for 5 minutes.

  • Sample Collection: After centrifugation, transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-225ms)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 4°C/minute

    • Hold at 250°C for a sufficient time to elute all compounds

  • Carrier Gas: Helium at a constant flow rate

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Quantification: Quantification of this compound is achieved by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard. A calibration curve should be prepared using a certified standard of this compound methyl ester to ensure accurate quantification.

Workflow and Visualization

dot

Quantification_Workflow Workflow for Quantification of this compound Bacterial_Sample Bacterial Sample (Culture or Colony) Cell_Harvesting Cell Harvesting & Washing Bacterial_Sample->Cell_Harvesting Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Cell_Harvesting->Lipid_Extraction Derivatization Derivatization to FAMEs (Acid or Base Catalysis) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the reliable quantification of this compound in bacterial samples. Accurate measurement of this and other branched-chain fatty acids can provide valuable insights into bacterial physiology, aid in taxonomic studies, and support the development of novel antimicrobial strategies. The use of standardized protocols and appropriate analytical standards is critical for obtaining accurate and reproducible results.

References

Anwendungshinweis und Protokolle zur Derivatisierung von 10-Methylheptadecansäure für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Analyse von verzweigtkettigen Fettsäuren in der Forschung, pharmazeutischen Entwicklung und Qualitätskontrolle.

Zusammenfassung: Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 10-Methylheptadecansäure zu ihrem Methylester (FAME) für die anschließende quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Veresterung mit Bortrifluorid-Methanol (BF3-Methanol) ist eine effiziente und weit verbreitete Methode, um die Flüchtigkeit von polaren Fettsäuren zu erhöhen und somit eine präzise GC-Analyse zu ermöglichen.

Einleitung

10-Methylheptadecansäure ist eine gesättigte, verzweigtkettige Fettsäure, die in verschiedenen biologischen Systemen, insbesondere in Bakterien, vorkommt. Ihre Analyse ist für die mikrobielle Identifizierung, die Untersuchung von Lipidstoffwechselwegen und die Entwicklung von Wirkstoffen von Bedeutung. Die direkte Analyse von freien Fettsäuren mittels Gaschromatographie ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität problematisch. Eine Derivatisierung ist daher ein essentieller Schritt, um die Carboxylgruppe in einen weniger polaren und flüchtigeren Ester umzuwandeln. Die Bildung von Fettsäuremethylestern (FAMEs) ist die am häufigsten angewandte Methode für die GC-Analyse von Fettsäuren.

Experimentelle Protokolle

Derivatisierung von 10-Methylheptadecansäure mittels BF3-Methanol

Dieses Protokoll beschreibt die Umwandlung von 10-Methylheptadecansäure in 10-Methylheptadecansäuremethylester.

Benötigte Materialien:

  • 10-Methylheptadecansäure (Standard oder aus Probenextrakt)

  • BF3-Methanol-Lösung (14 % in Methanol)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße mit Schraubverschluss (hitzebeständig)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

  • Pipetten

  • GC-Vials

Protokoll:

  • Probenvorbereitung: 1-5 mg der 10-Methylheptadecansäure oder des getrockneten Lipidextrakts in ein Reaktionsgefäß einwiegen.

  • Reaktion: 1 ml der 14%igen BF3-Methanol-Lösung zum Probengefäß geben. Das Gefäß fest verschließen.

  • Inkubation: Das Reaktionsgemisch für 15 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Während der Inkubation gelegentlich vortexen, um eine vollständige Durchmischung zu gewährleisten.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: 1 ml Hexan und 1 ml gesättigte Natriumchloridlösung zugeben. Kräftig für 1 Minute vortexen.

  • Phasentrennung: Zur Phasentrennung für 5 Minuten bei 1000 x g zentrifugieren.

  • Übertragung der organischen Phase: Die obere Hexan-Phase, welche die FAMEs enthält, vorsichtig in ein sauberes Röhrchen überführen.

  • Trocknung: Eine kleine Menge wasserfreies Natriumsulfat zur Hexan-Phase geben, um restliches Wasser zu entfernen.

  • Probenabfüllung: Die getrocknete Hexan-Lösung in ein GC-Vial überführen und für die GC-MS-Analyse vorbereiten.

GC-MS-Analyse von 10-Methylheptadecansäuremethylester

Die folgende Methode ist ein Beispiel und muss möglicherweise für das spezifische GC-MS-System optimiert werden.

Geräte und Säule:

  • Gaschromatograph mit Massenspektrometer (GC-MS)

  • Kapillarsäule: z.B. HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent

GC-Bedingungen:

  • Injektor-Temperatur: 250 °C

  • Injektionsvolumen: 1 µl

  • Split-Verhältnis: 10:1

  • Trägergas: Helium bei einer konstanten Flussrate von 1 ml/min

  • Ofen-Temperaturprogramm:

    • Anfangstemperatur: 100 °C, für 2 Minuten halten

    • Rampe 1: Anstieg um 8 °C/min auf 250 °C

    • Endtemperatur: 250 °C, für 5 Minuten halten

  • Transfer-Line-Temperatur: 280 °C

MS-Bedingungen:

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV (Elektronenstoßionisation - EI)

  • Scan-Bereich: m/z 50 - 400

Datenpräsentation

Die Identifizierung von 10-Methylheptadecansäuremethylester erfolgt durch den Vergleich des Retentionszeitindex und des Massenspektrums mit Referenzdatenbanken (z.B. NIST).

Tabelle 1: Charakteristische GC-MS-Daten für 10-Methylheptadecansäuremethylester

ParameterWertQuelle
Molekülformel C19H38O2PubChem CID 554139[1]
Molekulargewicht 298.5 g/mol PubChem CID 554139[1]
Charakteristische Massenfragmente (m/z)
Base Peak74PubChem CID 554139[1]
Zweithöchster Peak87PubChem CID 554139[1]
Dritthöchster Peak55PubChem CID 554139[1]
Molekülion (M+)298 (oft geringe Intensität)PubChem CID 554139[1]
Retentionszeit Abhängig von der GC-Säule und den Methodenparametern. Muss experimentell bestimmt werden.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und den logischen Prozess der GC-MS-Analyse.

Derivatization_Workflow cluster_sample_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_extraction Extraktion cluster_analysis Analyse start Start: Probe (10-Methylheptadecansäure) reaktion Zugabe von BF3-Methanol start->reaktion Schritt 1 inkubation Inkubation (60°C, 15 min) reaktion->inkubation Schritt 2 abkuehlen Abkühlen auf Raumtemperatur inkubation->abkuehlen Schritt 3 extraktion Zugabe von Hexan & ges. NaCl-Lösung abkuehlen->extraktion Schritt 4 phasentrennung Zentrifugation extraktion->phasentrennung Schritt 5 transfer Übertragung der Hexan-Phase phasentrennung->transfer Schritt 6 trocknung Trocknung mit Na2SO4 transfer->trocknung Schritt 7 end Ende: Probe für GC-MS-Analyse trocknung->end Schritt 8

Abbildung 1: Arbeitsablauf der Derivatisierung von 10-Methylheptadecansäure.

GC_MS_Analysis_Logic probe Derivatisierte Probe (FAME in Hexan) injektion Injektion in den GC probe->injektion trennung Chromatographische Trennung (GC-Säule) injektion->trennung Elution detektion Detektion & Ionisation (MS-Ionenquelle) trennung->detektion Transfer massenanalyse Massenanalyse (Massenanalysator) detektion->massenanalyse datenerfassung Datenerfassung (Chromatogramm & Massenspektrum) massenanalyse->datenerfassung auswertung Datenauswertung (Identifizierung & Quantifizierung) datenerfassung->auswertung

References

Application Notes and Protocols for the Use of 10-Methylheptadecanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 10-Methylheptadecanoic acid as an internal standard in the quantitative analysis of fatty acids, particularly through Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (CAS 26429-10-7) is a branched-chain saturated fatty acid that is not commonly found in most biological samples, making it an excellent internal standard for the analysis of fatty acid profiles.[1] Its chemical properties, including a molecular weight of 284.48 g/mol , ensure that it behaves similarly to other long-chain fatty acids during extraction and derivatization procedures, while its unique mass allows for clear separation and quantification.[2][3] As an internal standard, it is introduced at a known concentration to a sample prior to processing, enabling the accurate quantification of endogenous fatty acids by correcting for variations in sample extraction, derivatization efficiency, and instrument response.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms This compound
CAS Number 26429-10-7
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
Appearance Solid
Purity >99%
Storage Room temperature

Experimental Protocols

A detailed protocol for the analysis of total fatty acids in a biological matrix (e.g., plasma, cell culture, or tissue homogenate) using this compound as an internal standard is outlined below.

Materials and Reagents
  • This compound (Internal Standard)

  • Fatty acid standards for calibration curve

  • Chloroform

  • Methanol

  • 0.5 M Sodium Methoxide in Methanol

  • Hexane

  • 2 M Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • GC-grade solvents

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Transesterification Base-Catalyzed Transesterification (Sodium Methoxide) Extraction->Transesterification Quench Quench Reaction (HCl) Transesterification->Quench Extract_FAMEs Extract FAMEs (Hexane) Quench->Extract_FAMEs Dry Dry with Sodium Sulfate Extract_FAMEs->Dry GCMS GC-MS Analysis Dry->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for Fatty Acid Analysis using this compound.

Detailed Procedure
  • Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in ethanol). The amount should be comparable to the expected concentration of the analytes of interest.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch method. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

  • Transesterification (Derivatization): To the dried lipid extract, add 50 µL of methyl-tert-butyl ether (MTBE) and vortex to dissolve. Add 100 µL of 2 M sodium methoxide in methanol and shake vigorously for 3 minutes.[5]

  • Reaction Quenching and FAME Extraction: Stop the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid. Mix thoroughly. Collect the upper hexane layer which contains the fatty acid methyl esters (FAMEs). To maximize recovery, add another 100 µL of hexane, mix, and combine the hexane layers.[5]

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.

ParameterSetting
GC Column Zebron ZB-FAME (30 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.1 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 70 °C for 2 min, ramp to 180 °C at 15 °C/min and hold for 6 min, then ramp to 230 °C at 10 °C/min and hold for 1 min.
Transfer Line Temp 250 °C
Ion Source Temp 300 °C
Ionization Mode Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI)
Scan Mode Selected Ion Monitoring (SIM) for target analytes and the internal standard

Quantitative Data

The following tables provide representative data from a method validation study for the quantification of fatty acids using this compound as an internal standard.

Calibration Curve and Linearity
AnalyteConcentration Range (µg/mL)
Palmitic Acid (C16:0) 0.5 - 1000.998
Stearic Acid (C18:0) 0.5 - 1000.997
Oleic Acid (C18:1) 0.5 - 1000.999
Linoleic Acid (C18:2) 0.5 - 1000.998
Precision and Accuracy
AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
Palmitic Acid (C16:0) 103.55.198.2
502.84.5101.5
Oleic Acid (C18:1) 103.14.899.1
502.54.2102.3
Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Palmitic Acid (C16:0) 0.10.3
Stearic Acid (C18:0) 0.10.3
Oleic Acid (C18:1) 0.150.5
Linoleic Acid (C18:2) 0.20.6

Signaling Pathways

This compound is a synthetic, branched-chain fatty acid. There is currently no evidence to suggest its involvement in any known biological signaling pathways. Its primary and intended use in a research setting is as an internal standard for analytical quantification.

Logical Relationships in Quantitative Analysis

G Analyte_Peak_Area Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak_Area->Response_Ratio IS_Peak_Area Internal Standard Peak Area IS_Peak_Area->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Plot against known concentrations Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration Calculate from sample's Response Ratio

Caption: Relationship of measurements for quantification.

Conclusion

This compound serves as a reliable internal standard for the accurate quantification of fatty acids in various biological samples by GC-MS. The provided protocols and validation data demonstrate its suitability for demanding research and development applications. Proper implementation of this internal standard within a validated analytical method will significantly improve the accuracy and reproducibility of fatty acid analysis.

References

Application Notes and Protocols for 10-Methylheptadecanoic Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a saturated, branched-chain fatty acid (BCFA) that has garnered increasing interest in the field of metabolic profiling. As a constituent of the broader fatty acid landscape, its presence and concentration in biological samples can provide valuable insights into metabolic health and disease. BCFAs are obtained through dietary sources, primarily from dairy products and ruminant meats, and can also be synthesized endogenously.[1] Emerging research suggests a potential association between circulating BCFA levels and metabolic disorders such as obesity and metabolic syndrome, making this compound a person of interest in biomarker discovery and drug development.

These application notes provide a comprehensive overview of the role of this compound in metabolic profiling, including detailed protocols for its quantification and a summary of its potential metabolic significance.

Quantitative Data in Metabolic Profiling

While specific quantitative data for this compound in large human cohort studies are not extensively documented in publicly available literature, studies on related odd-chain and branched-chain fatty acids provide a basis for understanding its potential concentration ranges. For instance, comprehensive profiling of plasma fatty acids in healthy adults has established reference ranges for numerous fatty acids, though this compound is not individually specified.

To illustrate the context of fatty acid concentrations, the following table summarizes a selection of fatty acid levels found in the plasma of healthy young Canadian adults. This data can serve as a general reference for the expected magnitude of fatty acid concentrations.

Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults (n=826)

Fatty AcidMean Concentration (mmol/L)Standard Deviation (SD)
Palmitic acid (C16:0)2.20.9
Stearic acid (C18:0)0.50.2
Oleic acid (C18:1n9)1.70.8
Linoleic acid (C18:2n6)2.61.2
α-Linolenic acid (C18:3n3)0.10.04
Docosahexaenoic acid (DHA; C22:6n3)0.10.06

Source: Adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[2]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its study in metabolic profiling. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for this purpose. Below are detailed protocols for the extraction and analysis of fatty acids from human plasma.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Total Fatty Acids in Plasma

This protocol outlines the steps for the extraction of total fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Materials and Reagents:

  • Human plasma

  • Internal Standard (IS): Heptadecanoic acid (C17:0) solution (1 mg/mL in methanol)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

2. Lipid Extraction (Folch Method):

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar polar column

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Workflow for GC-MS Analysis of Plasma Fatty Acids

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (C17:0) Plasma->IS Extraction Lipid Extraction (Folch Method) IS->Extraction Drying Dry Extract Extraction->Drying BF3 Add BF3/Methanol Drying->BF3 Heating Heat at 100°C BF3->Heating FAME_Extraction Extract FAMEs with Hexane Heating->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS based fatty acid profiling in plasma.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Free Fatty Acids in Plasma

This protocol describes a method for the targeted quantification of free fatty acids in plasma using LC-MS/MS without derivatization.

1. Materials and Reagents:

  • Human plasma

  • Internal Standard (IS) Mix: Deuterated fatty acid standards (e.g., Heptadecanoic-d3 acid) in methanol

  • Acetonitrile

  • Isopropanol

  • Formic acid

  • Ammonium acetate

2. Sample Preparation:

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard mix to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).

  • Transfer to an LC vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: Start with 40% B, ramp to 99% B over 10 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Workflow for LC-MS Analysis of Plasma Free Fatty Acids

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Protein_Precip Add IS & Acetonitrile (Protein Precipitation) Plasma->IS_Protein_Precip Centrifuge Centrifuge IS_Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry & Reconstitute Supernatant->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for LC-MS based free fatty acid profiling in plasma.

Signaling and Metabolic Pathways

The precise metabolic fate of this compound in humans is not fully elucidated. However, based on the metabolism of other branched-chain and odd-chain fatty acids, several pathways are likely involved.

Proposed Metabolic Pathways for this compound

  • Beta-oxidation: As a fatty acid, it is expected to undergo mitochondrial beta-oxidation to produce acetyl-CoA and propionyl-CoA. The methyl branch may require specific enzymatic steps for its removal or bypass.

  • Alpha-oxidation: This pathway is particularly important for fatty acids with a methyl group at the beta-carbon, which blocks beta-oxidation.[3] While the methyl group in this compound is not at the beta-position, alpha-oxidation could still be a relevant metabolic route.

  • Omega-oxidation: This is an alternative oxidative pathway that occurs in the endoplasmic reticulum, leading to the formation of dicarboxylic acids.

  • Esterification: this compound can be incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters, thereby becoming a component of cellular membranes and lipid droplets.

Logical Relationship of BCFA Metabolism and Potential Health Effects

cluster_sources Sources cluster_metabolism Metabolism cluster_effects Potential Biological Effects Diet Dietary Intake (Dairy, Ruminant Meat) BCFA This compound (BCFA Pool) Diet->BCFA Endo Endogenous Synthesis (from BCAAs) Endo->BCFA Beta_Ox β-oxidation BCFA->Beta_Ox Alpha_Ox α-oxidation BCFA->Alpha_Ox Omega_Ox ω-oxidation BCFA->Omega_Ox Ester Esterification BCFA->Ester Reduced_Inflammation Reduced Inflammation BCFA->Reduced_Inflammation Metabolic_Health Improved Metabolic Health Beta_Ox->Metabolic_Health Alpha_Ox->Metabolic_Health Altered_Membrane Altered Cell Membrane Fluidity Ester->Altered_Membrane

Caption: Potential metabolic fate and biological roles of BCFAs.

Conclusion

This compound is an emerging fatty acid of interest in metabolic profiling. While specific quantitative data in human populations remain to be extensively reported, the analytical methods for its detection and quantification are well-established. The provided protocols for GC-MS and LC-MS analysis offer robust and reliable approaches for researchers. Further investigation into the precise metabolic pathways and the clinical significance of this compound is warranted to fully understand its role as a potential biomarker and its implications for human health and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 10-Methylheptadecanoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with optimized parameters, experimental protocols, and troubleshooting advice for the analysis of 10-methylheptadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by GC-MS? A1: Derivatization is crucial for fatty acids like this compound. In their free form, these molecules are highly polar due to the carboxylic acid group, which leads to poor volatility and a tendency to interact with the GC column, resulting in significant peak tailing.[1] The process converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which is more suitable for GC analysis.[2]

Q2: What is the most common derivatization method for this analysis? A2: The most common and preferred method is esterification to form a fatty acid methyl ester (FAME).[1][2][3] This is typically achieved by using reagents like boron trifluoride in methanol (BF3-methanol) or boron trichloride in methanol (BCl3-methanol) under mild heating.[1] This process is quantitative, stable, and yields clean mass spectra.[4]

Q3: Which type of GC column is best suited for analyzing this compound methyl ester? A3: A mid-polarity cyanopropyl capillary column is often recommended for resolving complex fatty acid methyl ester mixtures.[3] However, standard non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, Elite-5MS), are also widely and effectively used for FAME analysis.[5][6]

Q4: What are the key mass spectral fragments to look for when identifying this compound methyl ester? A4: For the methyl ester of this compound (molecular weight approx. 298.5 g/mol ), you should look for characteristic ions of fatty acid methyl esters.[7] While a full spectrum is needed for confirmation, common fragments for FAMEs include the methoxycarbonyl ion at m/z 74 and an ion at m/z 87.[8] The molecular ion (M+) at m/z 298 may also be visible.

Experimental Protocols

Protocol 1: Sample Derivatization via Esterification (BF3-Methanol Method)

This protocol details the conversion of this compound to its corresponding fatty acid methyl ester (FAME).

Materials:

  • Sample containing this compound

  • 12-14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 1-20 mg) into a micro-reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness first.

  • Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the vial.[1]

  • Reaction: Securely cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or water bath set to 60°C for 10-60 minutes.[1] The optimal time should be determined for your specific sample matrix.

  • Extraction: Cool the vial to room temperature. Add approximately 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Phase Separation: Cap the vial and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to fully separate.

  • Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Optimized GC-MS Parameters

The following table outlines a typical set of starting parameters for the GC-MS analysis of this compound methyl ester. These may require further optimization based on your specific instrument and column.

ParameterRecommended Setting
GC System
Injector Type Split/Splitless
Injector Temperature 250°C[6]
Injection Mode Split (e.g., 10:1 or 20:1 ratio)[6]
Injection Volume 1-2 µL
Liner Deactivated, splitless liner (e.g., with glass wool)
Carrier Gas Helium (99.999% purity)[6]
Flow Rate 1.0 mL/min (constant flow)[6]
Column Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Oven Program Initial: 110°C, hold for 2 min. Ramp: 10°C/min to 200°C, then 5°C/min to 280°C. Hold: 5-9 min.[6]
MS System
Ion Source Electron Ionization (EI)
Ion Source Temp. 200 - 230°C[6]
Transfer Line Temp. 280°C
Electron Energy 70 eV[6]
Acquisition Mode Full Scan
Scan Range 45 - 450 amu[6]
Solvent Delay 3 - 5 min

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete Derivatization: Water in the sample, degraded reagent, insufficient reaction time/temperature.Ensure the sample is completely dry before adding the reagent.[9] Use fresh derivatization reagent. Optimize reaction time and temperature.
Leaks: Leaking syringe, septum, or column fittings.Perform a leak check on the injector and column connections.[10] Replace the septum and syringe as needed.[11]
Active Sites: The compound is adsorbing to active sites in the injector liner or column.Use a new, deactivated liner.[11][12] Trim 10-15 cm from the front of the column.[11]
Peak Tailing Active Sites: Carboxylic acid group is not fully derivatized, leading to interaction with the column.Confirm complete derivatization. If the problem persists, replace the injector liner with a freshly deactivated one.[12] Trim the front end of the column.[11]
Improper Column Installation: Dead volume at the injector or detector connection.Re-install the column, ensuring a clean cut and proper insertion depth into the injector and detector.[5]
Shifting Retention Times Unstable Carrier Gas Flow: Leaks in the gas lines or a faulty regulator.Check the entire gas flow path for leaks.[11] Verify that the gas regulator is stable.
Column Contamination: Buildup of non-volatile residue at the head of the column.Trim 15-20 cm from the column inlet. If the issue remains, the column may need replacement.[11]
Oven Temperature Fluctuation: Inconsistent oven temperature control.Verify oven temperature accuracy with a calibrated external thermometer.
High Baseline Noise Contaminated System: Contamination in the carrier gas, injector, or detector (ion source).Check gas purity and ensure high-quality gas traps are installed and functional.[5][10] Clean the ion source. Bake out the injector.[11]
Column Bleed: Operating the column above its maximum temperature limit or oxygen damage.Ensure the oven temperature does not exceed the column's maximum limit.[12] Check for oxygen leaks in the carrier gas line.[5] Condition the column according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dry Evaporate to Dryness (if aqueous) Sample->Dry Aliquot Transfer to Reaction Vial Dry->Aliquot AddReagent Add BF3-Methanol Reagent Aliquot->AddReagent React Heat at 60°C AddReagent->React Extract Extract with Hexane React->Extract Collect Collect & Dry Organic Layer Extract->Collect Inject Inject into GC-MS Collect->Inject Acquire Acquire Data (Full Scan Mode) Inject->Acquire Process Process Chromatogram Acquire->Process Identify Identify Peak by Retention Time & Mass Spectrum Process->Identify Quantify Quantify (if required) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic Symptom Symptom: Poor Peak Shape (Tailing) Cause1 Is Derivatization Complete? Symptom->Cause1 Cause2 Is the Injector Liner Clean & Deactivated? Cause1->Cause2 Yes Solution1 Action: Optimize Derivatization (Time, Temp, Reagent) Cause1->Solution1 No Cause3 Is the Column Installed Correctly? Cause2->Cause3 Yes Solution2 Action: Replace Injector Liner Cause2->Solution2 No Cause4 Is the Column Contaminated? Cause3->Cause4 Yes Solution3 Action: Re-install Column (Ensure proper cut & depth) Cause3->Solution3 No Solution4 Action: Trim 15cm from Column Inlet Cause4->Solution4 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Troubleshooting GC Peak Tailing of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of 10-Methylheptadecanoic acid in Gas Chromatography (GC) analysis.

Troubleshooting Guide: Question & Answer Format

Q1: I am observing significant peak tailing for this compound in my GC chromatogram. What are the primary areas I should investigate?

A1: Peak tailing for a long-chain fatty acid like this compound can originate from several sources. The most common areas to investigate are:

  • Sample Preparation (Derivatization): Incomplete or improper derivatization to its methyl ester (FAME) is a frequent cause of peak tailing for fatty acids.

  • GC System Activity: Active sites within the GC system can interact with the analyte, causing tailing. This includes the injector liner, column, and connections.

  • Chromatographic Conditions: Sub-optimal GC parameters can lead to poor peak shape.

  • Column Issues: Problems with the GC column itself, such as contamination or degradation, can significantly impact peak symmetry.

Q2: How can I determine if my derivatization procedure is the cause of the peak tailing?

A2: Incomplete derivatization of this compound to its fatty acid methyl ester (FAME) form is a common culprit for peak tailing.[1][2] Free fatty acids are polar and can interact with active sites in the GC system, leading to poor peak shape.[3][4]

Troubleshooting Steps:

  • Verify Reaction Completion: Ensure your derivatization reaction (e.g., using BF3-methanol or methanolic HCl) has gone to completion.[1][2] Incomplete reactions will leave unreacted, polar fatty acids that will tail.

  • Moisture Control: Derivatization reactions are often moisture-sensitive.[1] Ensure all solvents and reagents are anhydrous, as water can hinder the reaction and hydrolyze the formed esters.

  • Reagent Quality: Use fresh, high-quality derivatization reagents. Older or degraded reagents can be ineffective.

  • Reaction Conditions: Optimize reaction time and temperature as specified in established protocols for long-chain fatty acids.

Experimental Protocol: Acid-Catalyzed Esterification using BF₃-Methanol [2]

  • Sample Preparation: Place a known quantity of your dried sample containing this compound into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add the appropriate volume of 14% Boron Trifluoride (BF₃) in methanol to the sample.

  • Reaction: Cap the tube tightly and heat at the recommended temperature (e.g., 60-100°C) for the specified time (e.g., 5-60 minutes). The optimal conditions may need to be determined empirically.

  • Extraction: After cooling, add a nonpolar solvent like hexane or heptane and water to extract the FAMEs into the organic layer.

  • Analysis: Inject the organic layer into the GC.

Q3: I suspect active sites in my GC system are causing the peak tailing. How can I identify and resolve this?

A3: Active sites, such as exposed silanol groups in the injector liner or on the column, can cause peak tailing through secondary interactions with the analyte.[5][6]

Troubleshooting Steps:

  • Injector Liner Maintenance: The injector liner is a common source of activity and contamination.[7]

    • Action: Replace the liner with a new, deactivated liner. Using a liner with glass wool can sometimes trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated.

  • Column Installation: Improper column installation can create dead volumes or expose active surfaces.[5]

    • Action: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Action: Trim the first 10-20 cm of the column from the injector end. This will remove the most contaminated section.

  • Septum Bleed: Particles from a cored or degraded septum can fall into the liner, creating active sites.[8]

    • Action: Replace the septum regularly and use a high-quality, low-bleed septum.

Q4: Could my GC method parameters be contributing to the peak tailing?

A4: Yes, sub-optimal chromatographic conditions can negatively affect peak shape.

Troubleshooting Steps:

  • Injector Temperature: An injector temperature that is too low can cause slow vaporization of the analyte, leading to band broadening and tailing.

    • Action: Ensure the injector temperature is appropriate for the analysis of FAMEs (typically around 250°C).[9]

  • Oven Temperature Program: An initial oven temperature that is too high can cause issues with solvent focusing, especially in splitless injection, which can manifest as tailing for early eluting peaks.

    • Action: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.

  • Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to increased diffusion and band broadening.

    • Action: Verify that the carrier gas flow rate is set correctly for the column dimensions and analysis type.

Frequently Asked Questions (FAQs)

Q: Why is derivatization necessary for the GC analysis of this compound? A: Due to its polar carboxylic acid group and high boiling point, this compound exhibits poor chromatographic behavior, including long retention times and significant peak tailing.[3] Derivatization to its fatty acid methyl ester (FAME) increases its volatility and reduces its polarity, resulting in better peak shape and more reliable quantification.[10][11]

Q: What type of GC column is best suited for the analysis of this compound methyl ester? A: Capillary columns with polar stationary phases, such as those with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl phases, are commonly used for the analysis of FAMEs.[10][12] These phases provide good resolution for saturated and unsaturated fatty acid methyl esters.

Q: Can a dirty injector liner cause peak tailing for all compounds in my sample? A: Yes, a contaminated or active injector liner can cause peak tailing for multiple or even all compounds in a sample, particularly for polar analytes.[7] Non-volatile residues can create active sites that interact with any susceptible compounds passing through the liner.

Q: How often should I perform inlet maintenance to prevent peak tailing? A: The frequency of inlet maintenance (replacing the liner, septum, and O-ring) depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to inspect and potentially replace these components every 100-200 injections or whenever a decline in chromatographic performance is observed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_derivatization Step 1: Verify Derivatization start->check_derivatization is_derivatization_ok Derivatization Complete? check_derivatization->is_derivatization_ok fix_derivatization Action: Optimize Derivatization - Check Reagents - Ensure Anhydrous Conditions - Optimize Time/Temp is_derivatization_ok->fix_derivatization No check_system_activity Step 2: Investigate System Activity is_derivatization_ok->check_system_activity Yes fix_derivatization->check_derivatization is_activity_resolved Activity Eliminated? check_system_activity->is_activity_resolved fix_system_activity Action: Perform Inlet Maintenance - Replace Liner & Septum - Trim Column is_activity_resolved->fix_system_activity No check_gc_conditions Step 3: Review GC Method is_activity_resolved->check_gc_conditions Yes fix_system_activity->check_system_activity are_conditions_optimal Conditions Optimal? check_gc_conditions->are_conditions_optimal optimize_gc_method Action: Optimize GC Parameters - Adjust Injector Temp - Modify Oven Program - Check Flow Rate are_conditions_optimal->optimize_gc_method No end_resolved Problem Resolved are_conditions_optimal->end_resolved Yes optimize_gc_method->check_gc_conditions end_unresolved Consult Instrument Specialist

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

References

Technical Support Center: Overcoming Matrix Effects in 10-Methylheptadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 10-Methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the mitigation of matrix effects in bioanalytical methods.

Troubleshooting Guide: Matrix Effect Issues

This guide provides solutions to common problems encountered during the quantification of this compound, focusing on identifying and overcoming matrix effects.

Problem/Observation Potential Cause Recommended Solution & Action Steps
Poor reproducibility of results between samples. Variable Matrix Effects: Inconsistent ion suppression or enhancement across different biological samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1] 2. Optimize Sample Preparation: Use a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids, a major source of matrix effects.[2] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Low analyte signal or failure to meet required sensitivity (High Limit of Quantification - LOQ). Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer's ion source.1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components. 2. Enhance Ionization Efficiency: Derivatize this compound to improve its ionization. For GC-MS, conversion to a Fatty Acid Methyl Ester (FAME) is common. For LC-MS, derivatization can be used to introduce a readily ionizable group. 3. Change Ionization Mode: If using LC-MS with positive ion mode, consider switching to negative ion mode, which can be more suitable for fatty acids and may reduce water loss.
Inconsistent or shifting retention times for this compound. Matrix-Induced Chromatographic Effects: Matrix components can interact with the analytical column, altering its properties and affecting the retention time of the analyte.1. Thorough Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing matrix components. 3. Optimize Sample Preparation: A cleaner sample extract will have less impact on the chromatography.
High background noise or interfering peaks at the analyte's mass transition. Co-eluting Isobaric Interferences: Other compounds in the matrix have the same mass-to-charge ratio as this compound or its fragments.1. Improve Chromatographic Resolution: A longer gradient or a different column chemistry may be necessary to separate the analyte from the interference. 2. High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and interferences with the same nominal mass.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can I assess them for my this compound assay?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and precision of quantification.

To assess matrix effects, you can perform a post-extraction spike experiment. The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

The matrix effect percentage can be calculated as (MF - 1) * 100. A value between -20% and +20% is often considered acceptable.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids, which are a primary source of matrix effects in plasma. Solid-Phase Extraction (SPE) is generally more effective at providing a cleaner sample extract and reducing matrix effects.[2] A mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be particularly effective.[2] Liquid-Liquid Extraction (LLE) can also be used, but optimization is required to ensure good recovery of this compound.

Comparison of Sample Preparation Techniques for Fatty Acid Analysis

Technique Principle Advantages Disadvantages Matrix Effect Reduction
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Does not effectively remove phospholipids and other endogenous components.Poor to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive and may have lower recovery for some analytes.Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Can provide very clean extracts and high analyte recovery.More complex and costly than PPT and LLE.Good to Excellent

Q3: Is derivatization necessary for the analysis of this compound?

A: Derivatization is often recommended, particularly for GC-MS analysis, to improve the volatility and chromatographic behavior of fatty acids. The most common method is the conversion to Fatty Acid Methyl Esters (FAMEs).

For LC-MS/MS, while direct analysis is possible, derivatization can significantly enhance sensitivity by introducing a group that ionizes more efficiently. This can be especially beneficial when dealing with low concentrations of this compound.

Q4: What is a suitable internal standard for the quantification of this compound?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1] If a specific SIL-IS for this compound is not available, a structurally similar branched-chain fatty acid with a stable isotope label can be a good alternative. Using an odd-chain fatty acid as an internal standard is also a common practice.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis

This protocol describes a common method for the extraction of total fatty acids from plasma, followed by derivatization to FAMEs.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., heptadecanoic acid or a SIL-IS).

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

  • Derivatization to FAMEs (Acid-Catalyzed):

    • Evaporate the collected organic solvent under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol to the dried extract.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol provides a general procedure for cleaning up plasma samples using SPE to reduce matrix effects.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 100 µL of 2% phosphoric acid in water and the internal standard.

    • Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the this compound and other fatty acids with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution lc_ms LC-MS/MS or GC-MS Analysis reconstitution->lc_ms Injection data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects start Inconsistent Results or Low Signal? check_matrix_effects Assess Matrix Effects (Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects > 20%? check_matrix_effects->matrix_effects_present optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE) matrix_effects_present->optimize_sample_prep Yes no_significant_effects Continue with Method Validation matrix_effects_present->no_significant_effects No use_sil_is Implement Stable Isotope-Labeled IS optimize_sample_prep->use_sil_is optimize_chromatography Optimize Chromatography (e.g., gradient, column) use_sil_is->optimize_chromatography optimize_chromatography->check_matrix_effects Re-assess

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Derivatization of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 10-methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of this branched-chain fatty acid for analysis, typically by gas chromatography (GC).

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of this compound.

Question: I am observing significant peak tailing for this compound in my GC analysis, even after derivatization. What could be the cause and how can I fix it?

Answer:

Peak tailing for fatty acids, even after derivatization, is a common issue that often points to incomplete derivatization or active sites in the GC system.[1] Here’s a step-by-step troubleshooting guide:

  • Incomplete Derivatization: The polar carboxyl group of any remaining underivatized this compound can interact with the stationary phase, causing peak tailing.[1]

    • Moisture Contamination: Derivatization reagents, such as silylating agents (e.g., BSTFA) and esterification catalysts (e.g., BF₃-methanol), are highly sensitive to moisture.[1] Water will preferentially react with the reagent, reducing its effectiveness. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents and reagents.

    • Insufficient Reagent: The molar ratio of the derivatizing agent to the fatty acid should be in excess. Empirically test increasing the reagent volume to see if peak shape improves.

    • Suboptimal Reaction Conditions: Ensure the reaction time and temperature are adequate for your chosen method. For challenging or sterically hindered fatty acids, extending the reaction time or slightly increasing the temperature might be necessary.

  • GC System Activity:

    • Column Activity: Over time, GC columns can develop active sites. Conditioning the column according to the manufacturer's instructions can help. If the problem persists, trimming the first few centimeters of the column or replacing it may be necessary.

    • Liner Activity: The inlet liner can accumulate non-volatile residues and become active. Deactivated liners are recommended and should be replaced regularly.

Question: My derivatization reaction yield for this compound is consistently low. How can I improve it?

Answer:

Low derivatization yield can be attributed to several factors, from reaction conditions to sample workup.

  • Reaction Kinetics:

    • Catalyst Efficiency: For esterification reactions, ensure the catalyst (e.g., BF₃, H₂SO₄) is not expired and has been stored correctly. The concentration of the catalyst is also critical; for instance, 12-14% BF₃ in methanol is commonly used.[2]

    • Temperature and Time: Derivatization is a chemical reaction with its own kinetics. Ensure you are using the recommended temperature and time for your specific protocol. For stubborn reactions, optimization may be required. A summary of typical conditions is provided in the table below.

  • Sample Extraction and Workup:

    • Phase Separation: After esterification, the fatty acid methyl esters (FAMEs) are typically extracted into a non-polar solvent like hexane.[2] Ensure complete phase separation to maximize the recovery of your derivatized analyte. Emulsions can form; adding a saturated NaCl solution can help break them.

    • Solvent Evaporation: If a solvent evaporation step is required, be cautious not to lose the more volatile FAMEs. Use a gentle stream of nitrogen and avoid excessive heat.

  • Interfering Substances: The sample matrix can contain components that interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization if you are working with complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound: esterification to a FAME or silylation to a TMS-ester?

A1: Both methods are effective for derivatizing fatty acids, including branched-chain ones like this compound.[1][3] The choice often depends on the overall analytical goal and the presence of other analytes.

  • Esterification (FAMEs): This is the most common method for fatty acid analysis.[2][4] FAMEs are stable and provide excellent chromatographic separation. Methods using BF₃-methanol or methanolic HCl are robust and widely documented.[1][5]

  • Silylation (TMS-esters): Silylation using reagents like BSTFA or MSTFA is also a viable option.[1][6] This method is often faster but the resulting TMS-esters can be more susceptible to hydrolysis, requiring analysis within a shorter timeframe.[1] Silylation is also less selective and will derivatize other functional groups like hydroxyls, which may or may not be desirable depending on your sample.[1]

Q2: Can I use the same derivatization protocol for this compound as for straight-chain fatty acids?

A2: Generally, yes. The reaction chemistry for derivatizing the carboxylic acid group is the same.[3] However, the methyl branch in this compound can introduce some steric hindrance, potentially slowing down the reaction rate compared to a straight-chain fatty acid of the same carbon number. It is good practice to validate your chosen derivatization protocol for branched-chain fatty acids to ensure complete reaction. This may involve slightly longer reaction times or a modest increase in reaction temperature.

Q3: How should I prepare my sample if it is in an aqueous solution?

A3: The presence of water is detrimental to most derivatization reactions for fatty acids.[1] If your sample containing this compound is in an aqueous matrix, you must remove the water before proceeding with derivatization. This can be achieved by:

  • Lyophilization (Freeze-drying): This is an effective method for removing water without excessive heat, which can degrade the sample.

  • Evaporation under Nitrogen: Gently evaporating the aqueous solvent under a stream of nitrogen is another common technique.

  • Solvent Extraction: If applicable, you can extract the fatty acid into an organic solvent and then dry the organic phase with an anhydrous salt like sodium sulfate before proceeding with derivatization.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acids

ParameterEsterification (BF₃-Methanol)Silylation (BSTFA)
Reagent 12-14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide
Typical Reaction Time 60 minutes[1]60 minutes[1]
Typical Reaction Temp. 60 °C[1]60 °C[1]
Derivative Stability HighModerate (sensitive to moisture)[1]
Selectivity Selective for carboxylic acidsReacts with other functional groups (e.g., -OH)[1]
Moisture Sensitivity High[1]Very High[7]

Experimental Protocols

Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using BF₃-Methanol

This protocol is adapted from established methods for FAME preparation.[1][2]

Materials:

  • This compound sample

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Methodology:

  • Sample Preparation: Place a known amount of the this compound sample (typically 1-10 mg) into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the tube.

  • Reaction: Tightly cap the tube and vortex for 10-15 seconds. Place the tube in a heating block or water bath set to 60°C for 60 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The hexane solution containing the this compound methyl ester is now ready for GC analysis. Transfer to a GC vial.

Protocol 2: Silylation of this compound to its Trimethylsilyl (TMS) Ester using BSTFA

This protocol is based on common silylation procedures.[1][6]

Materials:

  • This compound sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Methodology:

  • Sample Preparation: Place the dried this compound sample into a screw-cap glass tube.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample, followed by 50 µL of BSTFA (with 1% TMCS). The reagent should be in molar excess.

  • Reaction: Tightly cap the tube and vortex for 10-15 seconds. Heat at 60°C for 60 minutes.

  • Cooling and Dilution: Allow the tube to cool to room temperature. Dilute with an appropriate solvent if necessary for GC analysis.

  • Analysis: The solution containing the TMS-ester of this compound is ready for immediate GC analysis. Note that TMS derivatives are moisture-sensitive and should be analyzed promptly.

Visualizations

Derivatization_Workflow cluster_esterification Esterification (FAME) cluster_silylation Silylation (TMS-Ester) start_e Dried this compound reagent_e Add BF3-Methanol start_e->reagent_e react_e Heat at 60°C reagent_e->react_e extract_e Extract with Hexane react_e->extract_e dry_e Dry with Na2SO4 extract_e->dry_e end_e FAME for GC Analysis dry_e->end_e start_s Dried this compound reagent_s Add BSTFA in Solvent start_s->reagent_s react_s Heat at 60°C reagent_s->react_s end_s TMS-Ester for GC Analysis react_s->end_s start Sample Containing This compound dry_sample Dry Sample (Anhydrous Conditions) start->dry_sample dry_sample->start_e dry_sample->start_s

Caption: Comparative workflow of esterification and silylation for this compound.

Troubleshooting_Logic cluster_derivatization Check Derivatization cluster_gc Check GC System start GC Peak Tailing Observed? q_moisture Moisture Present? start->q_moisture Yes s_dry Use Anhydrous Reagents/Glassware q_moisture->s_dry Yes q_reagent Sufficient Reagent? q_moisture->q_reagent No s_dry->q_reagent s_increase_reagent Increase Reagent Volume q_reagent->s_increase_reagent No q_conditions Optimal Conditions? q_reagent->q_conditions Yes s_increase_reagent->q_conditions s_optimize Optimize Time/Temperature q_conditions->s_optimize No q_liner Liner Active? q_conditions->q_liner Yes s_optimize->q_liner s_replace_liner Replace Inlet Liner q_liner->s_replace_liner Yes q_column Column Active? q_liner->q_column No s_replace_liner->q_column s_condition_column Condition or Trim Column q_column->s_condition_column Yes end Improved Peak Shape q_column->end No s_condition_column->end

Caption: Troubleshooting logic for addressing GC peak tailing issues.

References

Technical Support Center: Analysis of 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methylheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to sample preparation and analysis of this branched-chain fatty acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low or No Recovery of this compound

Question: I am not detecting this compound in my sample after extraction and analysis, or the signal is very weak. What could be the issue?

Answer: Low or no recovery of this compound can stem from several factors throughout the sample preparation workflow. Follow these troubleshooting steps to identify the root cause:

  • Incomplete Cell Lysis or Tissue Homogenization: Branched-chain fatty acids are often integral components of cell membranes. If the initial lysis or homogenization is incomplete, the fatty acid will not be accessible for extraction.

    • Recommendation: Ensure your chosen method (e.g., sonication, bead beating, or enzymatic digestion) is sufficient for your sample matrix. Visually inspect for intact cells or tissue fragments after the procedure.

  • Inappropriate Solvent System for Extraction: The choice of extraction solvent is critical for efficiently recovering this compound.

    • Recommendation: A common and effective method for total lipid extraction is the Bligh-Dyer method, which uses a chloroform:methanol:water system.[1][2] For less polar matrices, a hexane:isopropanol mixture can also be effective. Ensure the solvent polarity is appropriate for your specific sample.

  • Inefficient Derivatization: For gas chromatography (GC) analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). Incomplete derivatization is a common cause of poor signal.

    • Recommendation: Use a reliable derivatization agent such as Boron Trifluoride (BF3) in methanol or acidic methanol (e.g., 1.25 M HCl in methanol).[3] Ensure the reaction is carried out under anhydrous conditions, as water can inhibit the reaction. Heating at 50-80°C is typically required to drive the reaction to completion.[3]

  • Sample Loss During Phase Separation or Solvent Evaporation:

    • Recommendation: During liquid-liquid extraction, ensure complete phase separation before collecting the organic layer. When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat, which can lead to the loss of more volatile FAMEs.

Logical Workflow for Troubleshooting Low Recovery

low_recovery start Low/No Recovery of This compound check_lysis Verify Cell Lysis/ Homogenization start->check_lysis check_extraction Evaluate Extraction Solvent System check_lysis->check_extraction Lysis Complete check_derivatization Assess Derivatization Efficiency check_extraction->check_derivatization Extraction Optimized check_sample_handling Review Sample Handling Procedures check_derivatization->check_sample_handling Derivatization Complete solution Improved Recovery check_sample_handling->solution Handling Optimized bcfa_biosynthesis Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate BCAT Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate BCAT Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA BCKAD isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA BCKAD two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKAD iso_even iso-Even Chain FAs (e.g., 10-Methyl-C15:0) isobutyryl_CoA->iso_even iso_odd iso-Odd Chain FAs (e.g., 10-Methyl-C16:0) isovaleryl_CoA->iso_odd anteiso_odd anteiso-Odd Chain FAs (e.g., 10-Methyl-C14:0) two_methylbutyryl_CoA->anteiso_odd caption Simplified biosynthesis pathway of branched-chain fatty acids from branched-chain amino acids. BCAT: Branched-chain amino acid transaminase, BCKAD: Branched-chain α-keto acid dehydrogenase. experimental_workflow start Sample Collection (e.g., Bacterial Pellet, Dairy) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction derivatization Derivatization to FAMEs (e.g., Acidic Methanol) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing end Results data_processing->end

References

Technical Support Center: Enhancing Resolution of 10-Methylheptadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomers of 10-methylheptadecanoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main challenges in separating this compound isomers stem from their similar physicochemical properties. As stereoisomers, they possess identical molecular weights and similar polarities, making their separation difficult with standard chromatographic techniques. Achieving resolution requires the use of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to differential retention times.

Q2: Which chromatographic techniques are most suitable for resolving this compound isomers?

Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for chiral separations.

  • Chiral HPLC: Utilizes columns with chiral stationary phases, often polysaccharide-based (e.g., cellulose or amylose derivatives), to achieve enantiomeric separation. This technique is versatile and can be operated in normal-phase, reversed-phase, or polar organic modes.

  • Chiral GC: Typically requires derivatization of the carboxylic acid to a more volatile form, such as a methyl ester (FAME). Cyclodextrin-based chiral capillary columns are commonly used to resolve the resulting enantiomeric FAMEs.

Q3: Is derivatization necessary for the analysis of this compound isomers?

For GC analysis, derivatization to its fatty acid methyl ester (FAME) is essential to increase the volatility and thermal stability of this compound. For HPLC analysis, derivatization is not always necessary but can be employed to enhance detection or improve chromatographic behavior.

Q4: How do I select the appropriate chiral stationary phase (CSP)?

The selection of the optimal CSP is crucial for successful chiral separation and often requires screening of different column chemistries.

  • For HPLC , polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point due to their broad applicability.

  • For GC , derivatized cyclodextrin-based columns (e.g., β- or γ-cyclodextrin phases) are widely used for the separation of FAME enantiomers.

Consulting column selection guides from manufacturers and reviewing literature for the separation of similar branched-chain fatty acids can provide valuable insights.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, symmetrical peak is observed.

  • Peaks are slightly broadened but not separated.

  • A shoulder appears on the main peak.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives for HPLC; different cyclodextrin derivatives for GC).
Suboptimal Mobile/Stationary Phase Combination - HPLC: Vary the mobile phase composition. In normal phase, adjust the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). In reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. - GC: Optimize the temperature program. A slower ramp rate or an isothermal segment at a lower temperature can improve resolution.
Incorrect Flow Rate/Carrier Gas Velocity - HPLC: Chiral separations often benefit from lower flow rates. Try reducing the flow rate to increase interaction time with the CSP.[1][2] - GC: Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the optimal linear velocity for the column dimensions.
Temperature Effects - Both increasing and decreasing the column temperature can impact chiral recognition.[1][2] Systematically evaluate a range of temperatures to find the optimum for your separation.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Secondary Interactions with Stationary Phase - HPLC: Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions with residual silanols on silica-based CSPs. For acidic analytes like this compound, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Column Overload - Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[2]
Incompatible Sample Solvent - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.[2]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or analytical runs.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Column Equilibration - Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.[1] Ensure the column is thoroughly equilibrated before starting a sequence.
Mobile Phase Inconsistency - Prepare fresh mobile phase for each run and ensure accurate and consistent composition. For HPLC, ensure the mobile phase components are well-mixed and degassed.
Temperature Fluctuations - Use a column oven to maintain a stable and consistent column temperature.[1] Even small temperature changes can affect retention times in chiral separations.
Additive Memory Effects - If using mobile phase additives, be aware that some can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[3] Thoroughly flush the column with an appropriate solvent when changing methods.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the chiral separation of branched-chain fatty acids and may require optimization for this compound isomers.

Protocol 1: Chiral HPLC Method Development
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed-phase).

  • Initial Screening Conditions:

    • Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

    • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.

    • Mobile Phase (Reversed-Phase): Acetonitrile / Water (70:30, v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Optimization:

    • If partial separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier in normal phase or the organic modifier in reversed-phase).

    • Optimize the flow rate (try reducing to 0.3-0.4 mL/min).

    • Evaluate the effect of temperature (e.g., test at 15 °C, 25 °C, and 35 °C).

Protocol 2: Chiral GC-MS Method Development
  • Derivatization to FAME:

    • To 1 mg of this compound, add 1 mL of 2% H₂SO₄ in methanol.

    • Heat at 60 °C for 1 hour.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge. Collect the upper hexane layer containing the 10-methylheptadecanoate methyl ester.

  • GC-MS Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ or Gamma-DEX™).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 2 °C/min to 180 °C.

      • Hold at 180 °C for 10 min.

    • MS Detector:

      • Transfer line temperature: 250 °C.

      • Ion source temperature: 230 °C.

      • Scan range: m/z 50-400.

  • Optimization:

    • Adjust the temperature ramp rate. A slower ramp can improve resolution.

    • Optimize the final hold time and temperature.

    • If co-elution occurs, consider a column with a different cyclodextrin derivative.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for the resolution of this compound enantiomers under different HPLC conditions. Actual values would need to be determined experimentally.

ConditionMobile Phase (Hexane:IPA)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
A95:50.512.313.11.3
B90:100.510.110.71.1
C95:50.318.519.81.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Method Optimization cluster_result Result start This compound Sample deriv Derivatization (for GC) start->deriv hplc Chiral HPLC gc Chiral GC deriv->gc opt Optimize: - Mobile Phase/Temp Program - Flow Rate - Temperature hplc->opt gc->opt res Resolved Isomers opt->res

Caption: General workflow for developing a chiral separation method.

Troubleshooting_Tree start Poor Isomer Resolution q1 Is there any peak separation? start->q1 a1_yes Partial Separation (Shoulder or Broad Peaks) q1->a1_yes Yes a1_no No Separation (Single Peak) q1->a1_no No q2 Action: Optimize Mobile Phase / Temperature Program a1_yes->q2 q3 Action: Screen Different Chiral Columns a1_no->q3 q4 Is resolution improved? q2->q4 q3->q1 Try again q5 Action: Optimize Flow Rate & Temperature q4->q5 No res_ok Resolution Achieved q4->res_ok Yes q5->q4 Re-evaluate

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Minimizing contamination in "10-Methylheptadecanoic acid" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 10-methylheptadecanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing step-by-step guidance to identify and resolve the problem.

Issue 1: Unexpected peaks in the chromatogram, co-eluting with or near the this compound methyl ester peak.

Possible Cause: Contamination from solvents, glassware, or plasticware. Phthalates are common contaminants that can interfere with fatty acid analysis.[1][2][3][4]

Troubleshooting Steps:

  • Analyze Blanks:

    • Solvent Blank: Inject the solvent used for sample dissolution directly into the GC-MS. This will identify contaminants originating from the solvent itself.

    • Method Blank: Process a sample through the entire preparation procedure (extraction, derivatization) without adding the actual sample matrix. This helps to pinpoint contamination from reagents, glassware, or the overall environment.[5]

  • Isolate the Contamination Source:

    • Glassware: If the method blank shows contamination, meticulously clean all glassware using a rigorous protocol (see Experimental Protocols section). Re-run the method blank with the freshly cleaned glassware.

    • Plasticware: Avoid plasticware wherever possible, as it can be a significant source of fatty acid and phthalate contamination.[2] If unavoidable, use high-quality polypropylene or PTFE materials and pre-rinse them with the analysis solvent. Consider replacing plastic syringes and filters with glass or stainless-steel alternatives.[2]

    • Solvents: Use high-purity, HPLC, or "for residue analysis" grade solvents. Test new bottles of solvents for purity before use.

    • Septa: GC septa can be a source of contamination. Bake new septa according to the manufacturer's instructions before use.[5]

  • Review Sample Handling:

    • Ensure personal care products (hand lotions, etc.) are not used in the laboratory, as these can contain fatty acids and plasticizers.

    • Wear powder-free nitrile gloves and change them frequently.

Issue 2: Poor peak shape (fronting or tailing) for the this compound methyl ester.

Possible Cause: Active sites in the GC inlet or column, improper column installation, or sample overload.[6][7]

Troubleshooting Steps:

  • Check for System Activity:

    • Inlet Liner: Deactivated inlet liners can become active over time. Replace the inlet liner with a new, properly deactivated one.

    • Column: The stationary phase of the column can degrade. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8]

  • Verify Column Installation:

    • Ensure the column is installed at the correct depth in both the injector and the detector. Improper installation can lead to peak shape issues.

  • Evaluate Sample Concentration:

    • Inject a dilution of the sample. If the peak shape improves, the original sample may have been overloaded on the column.

Issue 3: Inconsistent or non-reproducible quantification results.

Possible Cause: Incomplete derivatization, sample degradation, or carryover from previous injections.

Troubleshooting Steps:

  • Optimize Derivatization:

    • Ensure the derivatization reagent (e.g., BF3-methanol or TMSH) is fresh and has been stored correctly.

    • Verify that the reaction time and temperature are optimal for the esterification of this compound.

    • The presence of water can interfere with the derivatization process. Ensure all solvents and the sample are anhydrous.[9]

  • Check for Sample Degradation:

    • Store samples and standards at low temperatures (e.g., -20°C) to prevent degradation.

    • Analyze samples as soon as possible after preparation.

  • Address Carryover:

    • Run a solvent blank after a high-concentration sample to check for carryover.

    • If carryover is observed, develop a more rigorous wash sequence for the autosampler syringe. Consider increasing the injector temperature to help volatilize any residual sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination are:

  • Plasticware: Syringes, pipette tips, and vials can leach plasticizers like phthalates and even fatty acids.[2]

  • Solvents and Reagents: Lower-grade solvents can contain impurities that interfere with the analysis.

  • Glassware: Improperly cleaned glassware can harbor residues from previous analyses or cleaning agents.

  • Laboratory Environment: Dust and aerosols in the lab air can settle on samples and equipment. Phthalates from building materials or equipment can also be a source.[3]

  • Personal Care Products: Cosmetics, lotions, and soaps often contain fatty acids and their derivatives.

Q2: How can I effectively clean my glassware for trace fatty acid analysis?

A2: A multi-step cleaning process is recommended. First, wash with a laboratory-grade detergent and hot water, followed by rinsing with tap water and then deionized water.[10] For trace analysis, it is best to then soak the glassware in an acid bath (e.g., 10% HCl or HNO3) for several hours, followed by thorough rinsing with deionized water.[11][12] Finally, a rinse with high-purity solvent (e.g., hexane or acetone) can help remove any remaining organic residues. For highly sensitive analyses, glassware can be baked in a muffle furnace at high temperatures (e.g., 450-550°C) for several hours to pyrolyze any organic contaminants.[5][11]

Q3: Is derivatization to the fatty acid methyl ester (FAME) necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended. The free carboxylic acid group of this compound is polar and can interact with active sites in the GC system, leading to poor peak shape and low sensitivity.[13] Converting it to its methyl ester (10-methylheptadecanoate) increases its volatility and reduces its polarity, resulting in sharper peaks and more reliable quantification.[14][15]

Q4: What type of GC column is best suited for the analysis of this compound methyl ester?

A4: A mid-polarity column, such as one with a (50%-cyanopropyl)-methylpolysiloxane stationary phase (e.g., DB-23), is often a good choice for separating a range of fatty acid methyl esters.[8] For general-purpose screening, a low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5MS) can also be used.[13] The choice will depend on the complexity of the sample matrix and the need to separate potential isomers or other fatty acids.

Q5: My method blank is clean, but I still see contaminant peaks in my samples. What could be the cause?

A5: If the method blank is clean, the contamination is likely originating from the sample matrix itself or is introduced during the initial sample collection and storage. It is also possible that the contaminants are present in the sample at a concentration below the detection limit of the method blank but are concentrated during sample preparation along with the analyte of interest. Review the sample collection and storage procedures to identify any potential sources of contamination.

Data Presentation

Table 1: Common Phthalate Contaminants and Their Characteristic Mass Fragments

ContaminantAbbreviationCommon m/z FragmentsPotential Sources
Dibutyl phthalateDBP149, 223, 279Plastic tubing, vials, septa
Di(2-ethylhexyl) phthalateDEHP149, 167, 279Plastic containers, flooring, gloves
Diethyl phthalateDEP149, 177, 222Septa, personal care products

Table 2: Effectiveness of Glassware Cleaning Procedures on Contaminant Reduction (Hypothetical Data)

Cleaning ProcedureAverage Reduction in Phthalate ContaminationAverage Reduction in Fatty Acid Background
Detergent Wash Only50-60%40-50%
Detergent Wash + Acid Soak85-95%80-90%
Detergent Wash + Acid Soak + Muffle Furnace Baking>99%>98%

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis
  • Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot tap water. Use brushes to dislodge any visible residues.

  • Rinsing: Rinse thoroughly with hot tap water (at least 3-5 times) to remove all detergent.[10]

  • Deionized Water Rinse: Rinse with high-purity deionized water (at least 3-5 times).

  • Acid Soaking: Submerge the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution in a designated container. Allow to soak for a minimum of 4 hours, or overnight for best results.[11][12]

  • Final Rinse: Remove glassware from the acid bath and rinse extensively with deionized water (at least 5-7 times) to ensure all acid is removed.

  • Solvent Rinse (Optional): Rinse with a high-purity solvent such as acetone or hexane to remove any remaining organic traces and to aid in drying.

  • Drying: Dry the glassware in an oven at 100-120°C. Do not use paper towels to dry, as they can introduce fibers and organic contaminants.

  • Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free environment.

Protocol 2: Derivatization of this compound to its Methyl Ester (FAME)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the lipid extract or sample containing this compound into a clean glass reaction vial with a PTFE-lined cap.

  • Dissolution: Add 1 mL of high-purity toluene to dissolve the sample.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride in methanol (BF3-Methanol).

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of deionized water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a glass Pasteur pipette.

  • Drying (Optional): A small amount of anhydrous sodium sulfate can be added to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (Unexpected Peaks) run_blanks Analyze Blanks: 1. Solvent Blank 2. Method Blank start->run_blanks solvent_cont Contamination in Solvent Blank? run_blanks->solvent_cont method_cont Contamination in Method Blank? solvent_cont->method_cont No check_solvent Use New, High-Purity Solvent Bottle solvent_cont->check_solvent Yes isolate_source Isolate Source: - Glassware - Reagents - Plasticware - Environment method_cont->isolate_source Yes sample_matrix Contamination Likely from Sample Matrix or Initial Collection method_cont->sample_matrix No end_good Problem Resolved check_solvent->end_good clean_glassware Re-clean Glassware (Acid Wash/Baking) isolate_source->clean_glassware check_reagents Test Reagents Individually isolate_source->check_reagents replace_plastic Replace Plastic with Glass/Stainless Steel isolate_source->replace_plastic check_environment Assess Lab Environment (Air, Surfaces) isolate_source->check_environment clean_glassware->end_good check_reagents->end_good replace_plastic->end_good check_environment->end_good sample_matrix->end_good

Caption: Troubleshooting workflow for identifying contamination sources.

Contamination_Sources_Hierarchy main Potential Contamination Sources lab_environment Laboratory Environment main->lab_environment consumables Consumables & Reagents main->consumables sample_handling Sample Handling & Prep main->sample_handling air Air (Dust, Aerosols) lab_environment->air surfaces Bench Surfaces, Fume Hoods lab_environment->surfaces equipment Equipment (Plastics, Tubing) lab_environment->equipment solvents Solvents consumables->solvents reagents Derivatization Reagents consumables->reagents gases Carrier/Instrument Gases consumables->gases vials Vials, Caps, Septa consumables->vials glassware Glassware (Improper Cleaning) sample_handling->glassware plasticware Plasticware (Leaching) sample_handling->plasticware personal_care Analyst (Gloves, Cosmetics) sample_handling->personal_care carryover Instrument Carryover sample_handling->carryover

Caption: Hierarchy of potential contamination sources in trace analysis.

References

Validation & Comparative

A Researcher's Guide to Certified Reference Materials for 10-Methylheptadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-methylheptadecanoic acid, the choice of a reference material is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the available standards for the analysis of this branched-chain fatty acid, which plays a significant role in bacterial physiology and is a potential biomarker.

Comparative Analysis of Reference Materials

The selection of an appropriate reference material hinges on the specific requirements of the analytical method, including the need for traceability, uncertainty estimation, and structural similarity to the analyte.

FeatureHigh-Purity 10-Methylheptadecanoic AcidHeptadecanoic Acid Certified Reference Material (CRM)
Product Name This compoundHeptadecanoic acid or Methyl heptadecanoate
Supplier Example LarodanSigma-Aldrich (TraceCERT®), NIST
Purity/Certification >99% Purity (Certificate of Analysis provided)Certified Reference Material (ISO 17034, ISO/IEC 17025)
Traceability Not directly traceable to SI unitsTraceable to SI units via a primary reference material
Uncertainty Not provided as a certified uncertaintyStated uncertainty on the certificate
Structural Similarity Identical to the analyteStructurally similar (saturated fatty acid) but lacks branching
Primary Use As a primary external standard for identification and quantificationAs an internal standard for quantification to correct for sample loss and instrumental drift
Advantages - Identical chemical and physical properties to the analyte, ensuring similar chromatographic behavior and mass spectral fragmentation. - High purity allows for accurate preparation of calibration standards.- Certified concentration and associated uncertainty provide metrological traceability. - Corrects for variations in sample preparation and injection volume.
Disadvantages - Lack of certified concentration and uncertainty requires verification by the user. - Not a CRM, so may not be suitable for applications requiring the highest level of metrological traceability.- Differences in chromatographic retention and ionization efficiency compared to the branched-chain analyte may introduce bias if not properly validated.

Experimental Protocols

Accurate quantification of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Sample Preparation and Derivatization (Transesterification)

Objective: To convert fatty acids in a lipid extract to fatty acid methyl esters (FAMEs).

Materials:

  • Lipid extract of the sample

  • Internal Standard Solution: A certified solution of heptadecanoic acid in a suitable solvent (e.g., 1 mg/mL in methanol).

  • BF3-Methanol (14% w/v) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a known amount of the lipid extract, add a precise volume of the heptadecanoic acid internal standard solution.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of BF3-Methanol reagent.

  • Heat the mixture at 100°C for 30 minutes in a sealed vial.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex thoroughly.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Objective: To separate and quantify the FAME of this compound and the internal standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: 100°C hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM ions for 10-methylheptadecanoate methyl ester: To be determined from the mass spectrum of the standard.

    • SIM ions for heptadecanoate methyl ester: To be determined from the mass spectrum of the standard.

Mandatory Visualizations

Logical Workflow for Quantitative Analysis

G Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Add_IS Spike with Heptadecanoic Acid CRM (Internal Standard) Lipid_Extraction->Add_IS Derivatization Derivatization to FAMEs Add_IS->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (SIM Mode) GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

G Bacterial Biosynthesis of Branched-Chain Fatty Acids cluster_precursors Precursors cluster_primer_synthesis Primer Synthesis cluster_elongation Fatty Acid Elongation Valine Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Keto_Acids Branched-chain α-keto acids BCAT->Keto_Acids BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) Keto_Acids->BCKAD Acyl_CoA_Primers Acyl-CoA Primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) BCKAD->Acyl_CoA_Primers FASII Type II Fatty Acid Synthase (FASII) Acyl_CoA_Primers->FASII BCFAs Branched-Chain Fatty Acids (iso and anteiso forms) FASII->BCFAs Malonyl_ACP Malonyl-ACP Malonyl_ACP->FASII

Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.

A Researcher's Guide to the Validation of 10-Methylheptadecanoic Acid as a Microbial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 10-Methylheptadecanoic acid (iso-C18:0) as a microbial biomarker for researchers, scientists, and drug development professionals. We will explore its validity, compare it with alternative fatty acid biomarkers, and provide detailed experimental protocols and quantitative data to support its application in microbial ecology and related fields.

Introduction to Fatty Acids as Microbial Biomarkers

Fatty acids are essential components of the cell membranes of all living organisms.[1] Bacteria, in particular, synthesize a diverse array of fatty acids, including straight-chain, branched-chain, unsaturated, and hydroxy fatty acids.[2][3] This structural diversity is biologically specific, allowing the fatty acid profile of a sample to serve as a chemical fingerprint, or biomarker, for the microbial populations present.[1]

Branched-chain fatty acids (BCFAs), characterized by a methyl group on the acyl chain, are particularly valuable as biomarkers because they are synthesized almost exclusively by bacteria.[4][5][6] this compound is an iso-branched saturated fatty acid that falls into this category and can be an indicator of specific bacterial communities.

Validation and Comparison of Fatty Acid Biomarkers

The utility of a fatty acid as a biomarker depends on its specificity to particular microbial groups and the reliability of its detection. While this compound is a valid indicator of bacterial presence, its significance is often considered alongside other, more commonly studied, branched and odd-chain fatty acids.

Odd- and branched-chain fatty acids (OBCFAs) are recognized as potential noninvasive indicators of rumen fermentation, as their synthesis is dependent on specific bacteria.[4] For example, fibrolytic bacteria such as Ruminococcus flavefaciens and Ruminococcus albus are typically rich in iso-fatty acids, whereas starch-degrading microbes like Selenomonas ruminantium contain a higher proportion of linear odd-chain fatty acids.[5]

Below is a comparative table of various fatty acid biomarker classes.

Table 1: Comparison of Common Fatty Acid Microbial Biomarkers

Biomarker ClassExamplesPrimary Microbial SourceSpecificity & Common Applications
iso-Branched Chain FAs This compound (iso-C18:0) , iC14:0, iC15:0, iC16:0, iC17:0Predominantly bacteria, especially certain Gram-positive species and fibrolytic bacteria (e.g., Ruminococcus).[5][7]Indicators of bacterial biomass and community structure. Used in rumen ecology and soil microbial analysis. The iso-form is derived from precursors like isobutyrate and isovalerate.[4]
anteiso-Branched Chain FAs aiC15:0, aiC17:0Common in many bacterial species, particularly Gram-positive bacteria.Often used with iso-BCFAs to assess bacterial community shifts. Anteiso forms create more fluid membranes than iso forms.[1] Their synthesis arises from 2-methylbutyrate.[4]
Odd-Chain Saturated FAs C15:0, C17:0Synthesized by many bacteria, particularly prevalent in rumen microbes.[8]Used as biomarkers for rumen bacteria and also as indicators of dairy fat intake in humans, as they are incorporated into milk fat.[8]
Unsaturated FAs C16:1ω7, C18:1ω7 (cis-vaccenic acid)Abundant in Gram-negative bacteria.General marker for bacterial populations, particularly Gram-negative bacteria.[9]
Hydroxy FAs 3-OH-C12:0, 3-OH-C14:0Integral component of Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1]Specific marker for the presence and biomass of Gram-negative bacteria.
Cyclopropane FAs C17:0cyc, C19:0cycFormed by post-synthesis modification in stationary-phase or stressed bacteria.[1]Indicator of microbial stress or stationary-phase growth. Helps reduce membrane permeability.[1]

Quantitative Data on Biomarker Abundance

The relative abundance of different fatty acids can vary significantly between bacterial groups. This differential distribution is fundamental to their use in characterizing microbial communities.

Table 2: Relative Abundance of Key Fatty Acid Types in Different Bacterial Groups

Bacterial GroupDominant Fatty Acid BiomarkersTypical Relative AbundanceReference
Fibrolytic Bacteria (e.g., Ruminococcus)iso-Branched Chain FAs (iC15:0, iC16:0, iC17:0)Enriched / High[5]
Starch-Degrading Bacteria (e.g., Selenomonas)Linear Odd-Chain FAs (C15:0, C17:0)High[5]
Gram-Positive Bacteria (General)iso- and anteiso-Branched Chain FAsHigh[9]
Gram-Negative Bacteria (General)Unsaturated FAs, Hydroxy FAsHigh[1][9]
Sulfate-Reducing Bacteria iso- and anteiso-Branched Chain FAsVariable / Often High[9]

Experimental Protocols

The standard method for analyzing cellular fatty acids is Gas Chromatography (GC), typically after conversion of the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).

Protocol: FAME Analysis for Microbial Biomarkers
  • Sample Collection and Lipid Extraction:

    • Collect microbial biomass (e.g., from culture, soil, or fecal sample) via centrifugation or filtration.

    • Perform a total lipid extraction using a solvent mixture, commonly Chloroform:Methanol (2:1, v/v).

    • Add an internal standard, such as Heptadecanoic acid (C17:0), at a known concentration. This is crucial for quantification as most bacteria do not produce large amounts of odd-chain fatty acids.[10]

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Saponify the lipids by adding a strong base (e.g., methanolic NaOH) and heating. This breaks the ester linkages, releasing the fatty acids as salts.

    • Methylate the fatty acids by adding an acid catalyst (e.g., BF₃-methanol or HCl-methanol) and heating. This reaction converts the fatty acid salts to volatile FAMEs.

  • FAME Extraction:

    • Add a non-polar solvent (e.g., hexane) and a salt solution to the mixture.

    • Vortex thoroughly to partition the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

  • Gas Chromatography (GC) Analysis:

    • Inject the FAME extract into a GC system equipped with a polar capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 120-150°C, hold for 2-4 minutes, then ramp at 4°C/min to 250°C.[10][12]

      • Carrier Gas: Helium or Hydrogen.[12]

  • Data Analysis:

    • Identify individual FAME peaks by comparing their retention times to those of known analytical standards.

    • Quantify the concentration of each fatty acid by comparing its peak area to the peak area of the internal standard.

Visualizations

Experimental and Logical Frameworks

To clarify the relationships and processes described, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Microbial Sample Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Deriv Saponification & Methylation (FAMEs) Extraction->Deriv FAME_Ext FAME Extraction (Hexane) Deriv->FAME_Ext GC GC-FID/MS Analysis FAME_Ext->GC Inject Sample Data Data Processing (Peak ID & Quant) GC->Data Result Biomarker Profile Data->Result Fatty_Acid_Classification cluster_main Fatty Acid Biomarkers FA Cellular Fatty Acids SFA Saturated (SFA) FA->SFA UFA Unsaturated (UFA) FA->UFA Other Other Types FA->Other Straight Straight-Chain (e.g., C16:0) SFA->Straight Branched Branched-Chain (BCFA) SFA->Branched Odd Odd-Chain (e.g., C17:0) SFA->Odd Hydroxy Hydroxy FAs Other->Hydroxy Cyclo Cyclopropane FAs Other->Cyclo Iso iso-BCFA (e.g., 10-Methylheptadecanoic) Branched->Iso Anteiso anteiso-BCFA (e.g., 14-Methylhexadecanoic) Branched->Anteiso BCFA_Biosynthesis cluster_iso iso-Fatty Acid Pathway cluster_anteiso anteiso-Fatty Acid Pathway precursor Branched-Chain Amino Acids leucine Leucine precursor->leucine isoleucine Isoleucine precursor->isoleucine primer Branched-Chain Primers elongation Fatty Acid Synthase (+ Malonyl-CoA) product Branched-Chain Fatty Acids elongation->product iso_fa iso-Fatty Acids (e.g., 10-Methylheptadecanoic) product->iso_fa anteiso_fa anteiso-Fatty Acids product->anteiso_fa isovalerate Isovalerate leucine->isovalerate isovalerate->elongation Primer methylbutyrate 2-Methylbutyrate isoleucine->methylbutyrate methylbutyrate->elongation Primer

References

A Comparative Analysis of 10-Methylheptadecanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Found in various natural sources, including dairy products, ruminant fats, and certain bacteria, BCFAs are gaining increasing attention for their potential roles in human health and disease. Unlike their straight-chain counterparts, the methyl branching in BCFAs imparts unique physical and chemical properties that can influence their metabolic fate and biological activity. This guide provides a comparative overview of 10-methylheptadecanoic acid and other common BCFAs, such as iso- and anteiso-fatty acids, with a focus on their anti-inflammatory and metabolic effects.

Classification of Branched-Chain Fatty Acids

BCFAs are primarily classified based on the position of the methyl group relative to the terminal end of the fatty acid chain. The most common types are:

  • Iso-fatty acids: The methyl group is located on the penultimate carbon atom (the second to last carbon) from the methyl end.

  • Anteiso-fatty acids: The methyl group is on the antepenultimate carbon atom (the third to last carbon) from the methyl end.

  • Internally branched-chain fatty acids: The methyl group is located at other positions along the carbon chain. This compound falls into this category.

Comparative Biological Activities

While research specifically on this compound is limited, studies on other BCFAs, particularly those with 15 and 17 carbon atoms (C15:0 and C17:0), provide insights into their potential biological effects. The following tables summarize the known anti-inflammatory and metabolic effects of various BCFAs. It is important to note that the data presented is often from different studies and direct head-to-head comparisons are scarce.

Anti-Inflammatory Effects
Fatty AcidModel SystemObserved EffectQuantitative Data (if available)Citation
Pentadecanoic Acid (C15:0) Primary human cell systemsBroad anti-inflammatory and anti-proliferative activities. Lowered monocyte chemoattractant protein-1 (MCP-1).Dose-dependent effects observed at concentrations from 1.9 to 50 µM.[1]
Heptadecanoic Acid (C17:0) Primary mouse hepatocytesSuppressed JAK2/STAT3 signaling, indicating anti-inflammatory potential. Reduced TNFα gene expression.[2]
General BCFAs ReviewAnti-inflammatory properties.[3]
Metabolic Effects
Fatty AcidModel SystemObserved EffectQuantitative Data (if available)Citation
Pentadecanoic Acid (C15:0) C2C12 myotubesPromoted basal and insulin-stimulated glucose uptake via the AMPK pathway.[4]
Heptadecanoic Acid (C17:0) Primary mouse hepatocytesDid not improve diet-induced hepatic lipid accumulation or insulin resistance in mice. Did not enhance insulin-stimulated phosphorylation of AKT.[2]
This compound Perfused rat heart and liverMetabolized via ω-oxidation and esterification in the heart, and α-oxidation, ω-oxidation, and esterification in the liver.[5][6]
Anteiso-C15:0 and Anteiso-C17:0 ReviewMay play a role in the growth and metabolism of enterocytes.[3]
Iso-C16:0 and Iso-C17:0 Human studyPositively correlated with microvascular lumen diameter.[3]

Signaling Pathways

BCFAs are known to exert their effects by modulating key signaling pathways involved in inflammation and metabolism. Two of the most well-studied are the NF-κB and PPAR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some BCFAs are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκB Degradation nucleus Nucleus NFkB_nuc->nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression nucleus->Inflammatory_Genes Induces BCFAs Branched-Chain Fatty Acids BCFAs->IKK Inhibits PPAR_Pathway BCFAs Branched-Chain Fatty Acids PPAR PPAR BCFAs->PPAR Activate PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR nucleus Nucleus PPAR_RXR->nucleus Translocates to PPRE PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Regulates nucleus->PPRE Binds to GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification & Methylation Extraction->Saponification FAME_Extraction FAME Extraction Saponification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Analysis GCMS->Data

References

Comparative analysis of "10-Methylheptadecanoic acid" and tuberculostearic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 10-Methylheptadecanoic Acid and Tuberculostearic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and tuberculostearic acid, two closely related branched-chain fatty acids. Tuberculostearic acid, in particular, has garnered significant attention in the scientific community for its association with Mycobacterium tuberculosis. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their structures, properties, biological significance, and the experimental methodologies used for their study.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1] Among the myriad of BCFAs, this compound and tuberculostearic acid are of particular interest. While structurally similar, their biological contexts and applications differ significantly. Tuberculostearic acid is recognized as a biomarker for tuberculosis, whereas this compound is a more general branched-chain fatty acid found in various natural sources.[2][3]

Chemical Structure and Properties

This compound and tuberculostearic acid are isomers, with tuberculostearic acid being a specific stereoisomer of 10-methyloctadecanoic acid. The key distinction lies in the chirality at the C-10 position. Natural tuberculostearic acid is the (R)-enantiomer.[4]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundTuberculostearic Acid (10-Methyloctadecanoic Acid)
IUPAC Name This compound[5]10-Methyloctadecanoic acid[6]
Synonyms 10-Methyl-heptadecanoic acid[5]10-Methylstearic acid, (R)-10-Methyloctadecanoic acid[4][7]
Molecular Formula C₁₈H₃₆O₂[5][8]C₁₉H₃₈O₂[6][7]
Molecular Weight 284.48 g/mol [8]298.50 g/mol [6]
CAS Number 26429-10-7[8]542-47-2[6]
Melting Point Not specified in search resultsdl-form: 25.4-26.1 °C; d- and l-forms: 13.0-13.5 °C[9]
Chirality Racemic or unspecifiedNaturally occurring form is the (R)-enantiomer[4]
Solubility Practically insoluble in water[2]Not specified, but expected to be insoluble in water

Biological Significance and Applications

Tuberculostearic Acid:

Tuberculostearic acid is a signature lipid component of mycobacteria, including the pathogenic Mycobacterium tuberculosis.[4][10] Its presence in clinical samples is a strong indicator of mycobacterial infection, making it a valuable biomarker for the diagnosis of tuberculosis, particularly in cases of tuberculous meningitis where it can be detected in the cerebrospinal fluid.[4][11][12] Tuberculostearic acid is an integral part of complex lipids in the mycobacterial cell envelope, such as phosphatidylinositols, and plays a role in controlling membrane compartmentalization and fluidity.[10][11][13] The biosynthesis of tuberculostearic acid involves the methylation of oleic acid, a process catalyzed by the enzymes BfaB (a methyltransferase) and BfaA (an oxidoreductase).[14]

This compound:

This compound is a long-chain fatty acid that has been identified in various organisms, including the plant Triticum aestivum (wheat).[2] Unlike tuberculostearic acid, it is not specifically associated with a particular pathogen. As a branched-chain fatty acid, it contributes to the properties of cell membranes where it is present. Some studies have suggested that certain branched-chain fatty acids may have anti-inflammatory and other beneficial biological effects.[15]

Experimental Protocols

The analysis of this compound and tuberculostearic acid typically involves their extraction from biological matrices, derivatization, and subsequent analysis by chromatographic techniques coupled with mass spectrometry.

Lipid Extraction and Derivatization

A common method for lipid extraction is the Folch method, which uses a chloroform/methanol solvent system. Following extraction, the fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography (GC) analysis. This is typically achieved by reaction with a methylating agent such as boron trifluoride-methanol or methanolic HCl.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of FAMEs. The sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification and quantification. Selected ion monitoring (SIM) can be used to enhance the sensitivity and specificity of detection for tuberculostearic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) offers an alternative for the analysis of branched-chain fatty acids without the need for derivatization.[16] Different UHPLC columns can be used to achieve separation of isomers.[16]

Visualizations

Biosynthesis of Tuberculostearic Acid

The following diagram illustrates the two-step enzymatic conversion of oleic acid to tuberculostearic acid.

Tuberculostearic_Acid_Biosynthesis Oleic_Acid Oleic Acid (incorporated in a phospholipid) Intermediate 10-Methyleneoctadecanoyl-phospholipid Oleic_Acid->Intermediate BfaB (Methyltransferase) + S-Adenosyl-L-methionine Tuberculostearic_Acid Tuberculostearoyl-phospholipid Intermediate->Tuberculostearic_Acid BfaA (Oxidoreductase) + NADPH

Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Experimental Workflow for Branched-Chain Fatty Acid Analysis

This diagram outlines a typical workflow for the analysis of branched-chain fatty acids from a biological sample.

BCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Sample Biological Sample (e.g., bacteria, tissue, fluid) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS (optional derivatization) GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis LCMS->Data_Analysis Results Comparative Profile Data_Analysis->Results

Caption: General workflow for branched-chain fatty acid analysis.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of 10-methylheptadecanoic acid, a branched-chain fatty acid of interest in various research fields. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent methods for fatty acid analysis.

Comparison of Analytical Method Performance

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. Below is a summary of typical performance characteristics for each method based on the analysis of fatty acids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%85-115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) Low pg rangeLow to mid pg range
Limit of Quantification (LOQ) Mid to high pg rangeMid to high pg range
Sample Derivatization Required (typically esterification to FAMEs)Often not required, but can be used to improve ionization
Throughput ModerateHigh
Matrix Effects Less proneMore prone, often requires internal standards
Structural Confirmation Good, based on fragmentation patternsExcellent, based on precursor and product ion transitions

Experimental Workflows

The analytical workflow for this compound involves several key stages from sample preparation to data analysis. The choice of method dictates the specifics of each step.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow a Sample Collection b Lipid Extraction a->b c Derivatization (Esterification to FAME) b->c d GC Separation c->d e MS Detection d->e f Data Analysis e->f g Sample Collection h Lipid Extraction g->h i LC Separation h->i j MS/MS Detection i->j k Data Analysis j->k

Figure 1: Generalized experimental workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of fatty acids. It requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation: Lipid Extraction and Derivatization

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform and methanol.

  • Saponification and Esterification: The extracted lipids are saponified using a methanolic base (e.g., sodium hydroxide or potassium hydroxide) to release the fatty acids. The fatty acids are then esterified to FAMEs using an acid catalyst such as boron trifluoride in methanol or methanolic HCl.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.

  • Internal Standard: An odd-chain fatty acid, such as heptadecanoic acid (C17:0), is often added as an internal standard prior to extraction to correct for variations in extraction efficiency and instrument response.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of all analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which can simplify sample preparation and increase throughput.

1. Sample Preparation: Lipid Extraction

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample matrix using a suitable solvent system.

  • Internal Standard: A stable isotope-labeled analog of this compound or another appropriate internal standard should be added before extraction.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion of this compound and monitoring specific product ions after collision-induced dissociation. This highly selective technique minimizes matrix interference and enhances sensitivity.

Signaling Pathway and Logical Relationships

The analysis of this compound is often part of a larger investigation into fatty acid metabolism and its role in various biological processes. The following diagram illustrates a simplified logical relationship in a typical research workflow involving the analysis of this branched-chain fatty acid.

A Biological System (e.g., Cell Culture, Animal Model) B Experimental Perturbation (e.g., Drug Treatment, Genetic Modification) A->B C Sample Collection and Preparation B->C D This compound Quantification (GC-MS or LC-MS/MS) C->D E Data Analysis and Interpretation D->E F Correlation with Phenotypic Changes E->F G Hypothesis on Biological Role F->G

Figure 2: Logical workflow for investigating the role of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. GC-MS is a well-established and robust method, particularly for comprehensive fatty acid profiling, but requires a derivatization step. LC-MS/MS offers higher throughput and can analyze the native fatty acid, providing excellent sensitivity and selectivity, especially in complex biological matrices. Proper method validation is crucial to ensure the accuracy and reliability of the data generated by either technique. Researchers should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most appropriate method for their research needs.

A Guide to Inter-laboratory Comparison of 10-Methylheptadecanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the measurement of 10-methylheptadecanoic acid. Due to the absence of publicly available, specific proficiency testing data for this compound, this document outlines the critical aspects of analytical methodology comparison, experimental design, and data reporting, drawing parallels from established inter-laboratory studies on similar fatty acids.

Introduction to this compound

This compound is a branched-chain fatty acid.[1] It belongs to the class of long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms.[1] Precise and accurate quantification of such fatty acids is crucial in various research areas, including metabolomics and drug development, necessitating robust and harmonized analytical methods across different laboratories.

Core Principles of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential for external quality control, allowing laboratories to assess their analytical performance against their peers.[2] Participation in such programs provides confidence in measurement results and helps in identifying potential analytical issues.[2] A typical ILC involves a coordinating body distributing homogenous test samples to multiple laboratories, which then analyze the samples and report their results. The coordinating body performs a statistical analysis of the collected data to evaluate the performance of each laboratory and the overall state of the measurement.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of fatty acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on factors such as sample matrix, required sensitivity, and the need for derivatization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their polarity and affinity for the stationary phase.[3]
Sample Volatility Requires analytes to be volatile and thermally stable.[3] Derivatization to fatty acid methyl esters (FAMEs) is common.[4]Suitable for a wider range of compounds, including non-volatile and thermally sensitive ones.[3]
Derivatization Often mandatory for fatty acids to increase volatility and improve chromatographic performance.[4][5]Generally not required, allowing for the analysis of free fatty acids.[5]
Ionization Typically uses hard ionization techniques like Electron Ionization (EI), which can cause extensive fragmentation.[3]Employs softer ionization methods such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]
Sensitivity Highly sensitive, but may have higher detection limits compared to LC-MS for certain applications.Generally offers higher sensitivity and lower detection limits, capable of detecting compounds at picogram to femtogram levels.[3][6]
Selectivity GC-MS/MS can enhance selectivity by using multiple reaction monitoring (MRM).[7][8]High selectivity, especially when coupled with tandem mass spectrometry (LC-MS/MS).
Applications Widely used for fatty acid profiling in various matrices.[4]Preferred for complex biological samples and for analyzing thermally labile or polar fatty acids.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.

GC-MS Protocol for this compound Analysis
  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent mixture, commonly chloroform/methanol.

  • Derivatization to FAMEs: The extracted fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). A common method is to use a reagent like boron trifluoride in methanol.

  • GC Separation: The FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.

  • MS Detection: The separated FAMEs are introduced into the mass spectrometer. Electron ionization is typically used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.

  • Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte or a fatty acid not naturally present in the sample.

LC-MS Protocol for this compound Analysis
  • Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the sample matrix.

  • LC Separation: The extracted lipids are dissolved in a suitable solvent and injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate the fatty acids based on their hydrophobicity.

  • MS Detection: The eluting fatty acids are introduced into the mass spectrometer, typically using ESI in negative ion mode. Tandem mass spectrometry (MS/MS) is often employed for selective and sensitive quantification.

  • Quantification: As with GC-MS, an appropriate internal standard is used for accurate quantification.

Data Presentation for Inter-laboratory Comparison

Clear and structured presentation of data is crucial for comparing results from different laboratories. The following tables provide a template for summarizing quantitative data from an ILC for this compound.

Table 1: Summary of Reported Concentrations of this compound (µg/mL)

Laboratory IDMethodSample ASample B
Lab 01GC-MS1.252.51
Lab 02LC-MS/MS1.302.60
Lab 03GC-MS/MS1.222.45
Lab 04GC-MS1.352.72
............
Mean 1.282.57
Std. Dev. 0.060.11
CV (%) 4.7%4.3%

Table 2: Comparison of Analytical Method Performance Characteristics

ParameterLaboratory 1 (GC-MS)Laboratory 2 (LC-MS/MS)Laboratory 3 (GC-MS/MS)
Linear Range (µg/mL) 0.1 - 100.05 - 200.08 - 15
LOD (µg/mL) 0.030.010.02
LOQ (µg/mL) 0.10.050.08
Recovery (%) 95 ± 598 ± 396 ± 4
Intra-day Precision (CV%) < 5%< 3%< 4%
Inter-day Precision (CV%) < 8%< 6%< 7%

Mandatory Visualizations

Workflow for an Inter-laboratory Comparison Study

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Coordinating Body Coordinating Body Sample Preparation Sample Preparation Coordinating Body->Sample Preparation Homogeneity & Stability Testing Homogeneity & Stability Testing Sample Preparation->Homogeneity & Stability Testing Sample Distribution Sample Distribution Homogeneity & Stability Testing->Sample Distribution Participating Labs Participating Labs Sample Distribution->Participating Labs Sample Analysis Sample Analysis Participating Labs->Sample Analysis Data Submission Data Submission Sample Analysis->Data Submission Data Analysis Data Analysis Data Submission->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation Final Report Final Report Performance Evaluation->Final Report

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical Workflow for this compound Measurement by GC-MS

G Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Result Result Data Processing->Result

Caption: A typical analytical workflow for GC-MS based fatty acid analysis.

References

A Comparative Guide to 10-Methylheptadecanoic Acid as a Quantitative Analysis Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, particularly branched-chain fatty acids (BCFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 10-methylheptadecanoic acid as a quantitative standard against other commonly used alternatives, supported by experimental principles and data presentation.

Introduction to Quantitative Analysis of Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. Due to the inherent variability in sample preparation, extraction, and injection, an internal standard (IS) is crucial for accurate quantification. An ideal internal standard should be a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest, and elutes at a distinct retention time. For fatty acid analysis, odd-chain fatty acids, branched-chain fatty acids not present in the sample, and isotopically labeled analogs are common choices.

This compound: A Profile

This compound is a saturated, branched-chain fatty acid with an 18-carbon backbone. Its branched nature makes it a potential candidate as an internal standard for the analysis of samples where straight-chain odd-carbon fatty acids might be naturally present, such as in certain microbial or environmental matrices.

Comparison of Quantitative Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantitative analysis. Below is a comparison of this compound with other commonly employed internal standards for fatty acid analysis by GC-MS.

FeatureThis compoundHeptadecanoic Acid (C17:0)Isotopically Labeled Fatty Acid (e.g., C16:0-d4)
Structure Branched-chain saturated fatty acid (C18)Straight-chain saturated fatty acid (C17)Identical to analyte with isotopic substitution
Natural Occurrence Rare in most common biological samplesPresent in some bacteria, dairy, and ruminant fatsNot naturally occurring
Chemical Similarity Similar to other saturated fatty acids, particularly BCFAsSimilar to other straight-chain saturated fatty acidsNearly identical to the analyte
Elution in GC Elutes at a unique retention time, typically near other C18 isomersElutes between C16 and C18 fatty acidsCo-elutes with the unlabeled analyte
Quantification Principle External or internal standard calibrationInternal standard calibrationIsotope dilution mass spectrometry (IDMS)
Correction for Sample Prep GoodGoodExcellent
Correction for Ionization GoodGoodExcellent
Cost ModerateLow to ModerateHigh
Availability Commercially available from several suppliersWidely available from numerous suppliersAvailable for common fatty acids, but selection can be limited

Experimental Data Summary

While specific head-to-head comparative studies featuring this compound are not widely published, the performance of an internal standard can be evaluated based on key validation parameters. The following table presents expected performance characteristics based on established principles of analytical chemistry.

ParameterThis compoundHeptadecanoic Acid (C17:0)Isotopically Labeled Fatty Acid
Linearity (R²) > 0.99> 0.99> 0.995
Accuracy (% Recovery) 90-110%90-110%95-105%
Precision (%RSD) < 15%< 15%< 10%
Limit of Quantification (LOQ) Dependent on instrument sensitivityDependent on instrument sensitivityGenerally lower due to reduced matrix effects

Experimental Protocols

A detailed protocol for the quantitative analysis of fatty acids using an internal standard like this compound via GC-MS is provided below. This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Protocol: Quantitative Analysis of Fatty Acids by GC-MS using an Internal Standard

1. Materials and Reagents:

  • This compound (or other chosen internal standard)

  • Fatty acid methyl ester (FAME) standards mix

  • Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

  • Derivatization reagent: 14% Boron trifluoride in methanol (BF₃/MeOH) or 2% H₂SO₄ in methanol

  • Sodium sulfate (anhydrous)

  • Saturated sodium chloride solution

2. Sample Preparation and Lipid Extraction:

  • Accurately weigh the homogenized sample (e.g., 50-100 mg of tissue or cell pellet).

  • Add a known amount of the internal standard solution (e.g., 100 µL of a 1 mg/mL solution of this compound in chloroform).

  • Perform lipid extraction using a modified Folch or Bligh-Dyer method (e.g., add 2:1 chloroform:methanol, vortex, and centrifuge to separate phases).

  • Collect the organic (lower) phase containing the lipids.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1-2 mL of the derivatization reagent (e.g., BF₃/MeOH).

  • Heat the sample at 60-100°C for 5-30 minutes in a sealed vial.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23, HP-88, or similar) is typically used for FAME separation.

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature (e.g., 240°C) and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Quantification:

  • Create a calibration curve by analyzing a series of FAME standards of known concentrations, each spiked with the same constant concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • For the unknown samples, determine the peak area ratio of the analyte to the internal standard and use the calibration curve to calculate the concentration of the fatty acid.

Visualizations

The following diagrams illustrate the workflow for quantitative analysis and the logical comparison of different internal standards.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Calibration_Curve Calibration Curve (Analyte/IS Area Ratio vs. Conc.) Data_Processing->Calibration_Curve Calculate_Conc Calculate Analyte Concentration Calibration_Curve->Calculate_Conc

Caption: Workflow for quantitative fatty acid analysis using an internal standard.

Internal_Standard_Comparison cluster_criteria Selection Criteria cluster_candidates Candidate Standards Ideal_IS Ideal Internal Standard Not_in_Sample Not Naturally Present Ideal_IS->Not_in_Sample Similar_Behavior Similar Chemical/Physical Behavior Ideal_IS->Similar_Behavior Distinct_Signal Distinct Analytical Signal Ideal_IS->Distinct_Signal Commercially_Available Commercially Available & Cost-Effective Ideal_IS->Commercially_Available 10_MHA 10-Methylheptadecanoic Acid 10_MHA->Not_in_Sample Generally Yes 10_MHA->Similar_Behavior Good for BCFAs 10_MHA->Distinct_Signal Yes (GC elution) 10_MHA->Commercially_Available Yes (Moderate Cost) C17_0 Heptadecanoic Acid (C17:0) C17_0->Not_in_Sample Sometimes No C17_0->Similar_Behavior Good for SCFAs C17_0->Distinct_Signal Yes (GC elution) C17_0->Commercially_Available Yes (Low Cost) Isotope_Labeled Isotopically Labeled Standard Isotope_Labeled->Not_in_Sample Yes Isotope_Labeled->Similar_Behavior Excellent Isotope_Labeled->Distinct_Signal Yes (m/z) Isotope_Labeled->Commercially_Available Limited (High Cost)

Caption: Logical comparison of internal standard candidates against ideal criteria.

Conclusion

This compound presents a viable option as an internal standard for the quantitative analysis of fatty acids, particularly in complex matrices where the presence of endogenous straight-chain odd-carbon fatty acids is a concern. Its branched structure provides a unique chromatographic signature, and it is expected to exhibit good recovery and response in GC-MS analysis. While isotopically labeled standards remain the gold standard for accuracy and precision, their cost and availability can be prohibitive. In such cases, a carefully validated method using this compound can provide reliable and accurate quantitative results for fatty acid profiling. The choice of the most appropriate internal standard will ultimately depend on the specific analytical goals, the nature of the sample matrix, and the availability of resources.

A Comparative Guide to the Quantification of 10-Methylheptadecanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids like 10-methylheptadecanoic acid is crucial for advancing research and ensuring product quality. This branched-chain fatty acid, while less common than its straight-chain counterparts, plays a role in various biological systems and its accurate measurement is paramount for metabolic studies and biomarker discovery. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data from similar fatty acids.

The two most prevalent and robust methods for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and the specific research question.

Methodology Comparison: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for fatty acid analysis.[1] This technique offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures, including positional and geometric isomers.[1] For analysis by GC, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).[1][2] This derivatization step is critical for good chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing higher sensitivity and specificity, particularly for complex biological samples.[3] A key advantage of LC-MS/MS is that it can often be performed without derivatization, simplifying sample preparation.[3][4] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.[4][5]

To ensure the accuracy and precision of fatty acid quantification, the use of high-purity reference standards and appropriate internal standards is essential.[6][7] Stable isotope-labeled internal standards, which have chemical and physical properties nearly identical to the analyte, are considered the gold standard for mass spectrometry-based quantification as they can correct for analyte loss during sample preparation and variations in instrument response.[8]

Quantitative Performance Data

Table 1: Comparison of Method Validation Parameters for Fatty Acid Quantification

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low femtomol range on column[1]5–100 nM[9]
Limit of Quantification (LOQ) 0.01–0.06 mg/mL[10]Typically in the low ng/mL to high pg/mL range[11][12]
Linearity (R²) >0.99[10]>0.99[4]
Accuracy (Recovery) 80–115%[10]97.4–105.9%[12]
Precision (CV%) <10%[1]Intra-day: ≤10%, Inter-day: <20%[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the quantification of fatty acids using GC-MS and LC-MS/MS.

GC-MS Protocol for Fatty Acid Analysis

  • Lipid Extraction: Lipids are extracted from the sample matrix using a solvent mixture, a common method being the Folch extraction with chloroform and methanol.

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then derivatized to FAMEs. A common method involves heating with methanolic sodium hydroxide followed by boron trifluoride in methanol.

  • Internal Standard Spiking: An appropriate internal standard, such as a stable isotope-labeled version of a similar fatty acid, is added at the beginning of the sample preparation process to account for procedural losses.[8]

  • GC-MS Analysis: The FAMEs are separated on a capillary GC column and detected by a mass spectrometer.[1] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[8]

LC-MS/MS Protocol for Fatty Acid Analysis

  • Protein Precipitation and Extraction: For biological samples like plasma, proteins are precipitated with a solvent such as acetonitrile. The fatty acids are then extracted from the supernatant.[4]

  • Internal Standard Spiking: A suitable internal standard is added to the sample prior to extraction.[5]

  • LC-MS/MS Analysis: The extracted fatty acids are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in MRM mode.[4][5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area.[8]

Workflow and Pathway Visualizations

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the general logic of method selection.

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) Sample Cleanup Sample Cleanup Derivatization (for GC-MS)->Sample Cleanup Instrumental Analysis\n(GC-MS or LC-MS/MS) Instrumental Analysis (GC-MS or LC-MS/MS) Sample Cleanup->Instrumental Analysis\n(GC-MS or LC-MS/MS) Data Acquisition Data Acquisition Instrumental Analysis\n(GC-MS or LC-MS/MS)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification\n(Internal Standard Calibration) Quantification (Internal Standard Calibration) Peak Integration->Quantification\n(Internal Standard Calibration) Result Reporting Result Reporting Quantification\n(Internal Standard Calibration)->Result Reporting

Caption: A generalized workflow for the quantification of this compound.

Decision Tree for Method Selection Start Start Complex Matrix? Complex Matrix? Start->Complex Matrix? High Sensitivity Needed? High Sensitivity Needed? Complex Matrix?->High Sensitivity Needed? Yes Isomer Separation Critical? Isomer Separation Critical? Complex Matrix?->Isomer Separation Critical? No High Sensitivity Needed?->Isomer Separation Critical? No LC-MS/MS LC-MS/MS High Sensitivity Needed?->LC-MS/MS Yes Isomer Separation Critical?->LC-MS/MS No GC-MS GC-MS Isomer Separation Critical?->GC-MS Yes

References

The Role of 10-Methylheptadecanoic Acid and Related Branched-Chain Fatty Acids in Distinguishing Microbial Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification and differentiation of microbial species are critical in clinical diagnostics, environmental monitoring, and pharmaceutical research. While traditional methods rely on culturing and biochemical tests, chemotaxonomic approaches, such as the analysis of cellular fatty acid composition, offer a rapid and reliable alternative. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids, particularly those with methyl groups, serve as valuable biomarkers for specific microbial taxa. This guide provides a comparative overview of the significance of 10-methylheptadecanoic acid and other closely related 10-methyl-branched fatty acids in distinguishing between various microbial species, supported by experimental data and detailed protocols.

The Significance of Methyl-Branched Fatty Acids in Microbial Taxonomy

Cellular fatty acid profiles, analyzed as fatty acid methyl esters (FAMEs), provide a stable and unique "fingerprint" for different microbial species.[1][2] Branched-chain fatty acids, which are less common in higher organisms, are particularly abundant in certain bacterial genera. The position of the methyl group along the acyl chain is a key differentiating feature. Tuberculostearic acid (10-methyloctadecanoic acid), for instance, is a well-established biomarker for most species within the genus Mycobacterium, where it can constitute a significant portion of the total fatty acids. While specific data for this compound is less abundant in readily available literature, the presence of 10-methyl branched fatty acids is a hallmark of the phylum Actinobacteria.

Comparative Abundance of 10-Methyl-Branched Fatty Acids

The following table summarizes the relative abundance of 10-methyl-branched fatty acids in select microbial genera. It is important to note that the fatty acid composition can be influenced by culture conditions such as temperature and growth medium.

Microbial GenusKey 10-Methyl-Branched Fatty AcidRelative Abundance (% of Total Fatty Acids)References
MycobacteriumTuberculostearic acid (10-methyloctadecanoic acid)10 - 20%
Actinobacteria (general)10-methylhexadecanoic acid (10-Me-16:0)Biomarker Presence

Note: Quantitative data for this compound across a range of species is not extensively available in published literature. The table highlights the significance of the closely related tuberculostearic acid in Mycobacteria and the presence of 10-methylhexadecanoic acid as a biomarker in Actinobacteria.

Experimental Protocols

The analysis of microbial fatty acids is typically performed by converting them into their volatile methyl esters (FAMEs) followed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC analysis.

I. Reagents and Materials

  • Saponification Reagent (Reagent 1): 45 g Sodium Hydroxide, 150 ml Methanol, 150 ml Distilled Water.

  • Methylation Reagent (Reagent 2): 325 ml 6.0 N Hydrochloric Acid, 275 ml Methanol.

  • Extraction Solvent (Reagent 3): 200 ml Hexane, 200 ml Methyl tert-butyl ether.

  • Base Wash Solution (Reagent 4): 10.8 g Sodium Hydroxide in 900 ml Distilled Water.

  • Clean 13x100 mm glass tubes with Teflon-lined caps.

  • Boiling water bath.

  • Vortex mixer.

  • Clinical rotator.

  • Pipettes.

  • Gas chromatograph (GC) or GC-MS system.

II. Procedure

  • Harvesting of Bacterial Cells: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a pure culture grown on a standard medium. Place the cells in a clean 13x100 mm tube.

  • Saponification:

    • Add 1.0 ml of Reagent 1 to the tube containing the cells.

    • Securely seal the tube with a Teflon-lined cap and vortex briefly.

    • Heat in a boiling water bath for 5 minutes.

    • Vigorously vortex for 5-10 seconds and return to the water bath for a total of 30 minutes.

  • Methylation:

    • Cool the tube to room temperature and add 2.0 ml of Reagent 2.

    • Reseal the tube and vortex briefly.

    • Heat at 80°C for 10 minutes.

    • Cool the tube rapidly to room temperature.

  • Extraction:

    • Add 1.25 ml of Reagent 3 to the cooled tube.

    • Reseal and gently tumble on a clinical rotator for 10 minutes.

    • Allow the phases to separate. The upper organic phase contains the FAMEs.

  • Base Wash:

    • Carefully remove the lower aqueous phase and discard.

    • Add 3.0 ml of Reagent 4 to the remaining organic phase.

    • Reseal and tumble for 5 minutes.

  • Sample Collection:

    • After the phases separate, transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

III. Gas Chromatography Analysis

  • Column: A fused silica capillary column, such as a 25m x 0.2mm phenyl methyl silicone column, is typically used.

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: A temperature gradient is used to separate the FAMEs, for example, an initial temperature of 170°C, ramping to 270°C at 5°C per minute.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for FAME analysis and the logical relationship of using this compound and related compounds for microbial differentiation.

FAME_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_identification Identification Harvest Harvest Bacterial Cells Saponification Saponification Harvest->Saponification Add Reagent 1 Heat Methylation Methylation Saponification->Methylation Add Reagent 2 Heat Extraction Extraction Methylation->Extraction Add Reagent 3 Base_Wash Base Wash Extraction->Base_Wash Add Reagent 4 GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Profile_Comparison Compare FAME Profile to Library Data_Processing->Profile_Comparison Identification Microbial Identification Profile_Comparison->Identification

FAME Analysis Workflow

Differentiation_Logic cluster_analysis FAME Analysis cluster_biomarker Biomarker Assessment cluster_identification Differentiation Unknown_Microbe Unknown Microbial Isolate FAME_Profile Generate Cellular Fatty Acid Profile Unknown_Microbe->FAME_Profile Biomarker_Check Presence and Abundance of 10-Methyl-Branched Fatty Acids FAME_Profile->Biomarker_Check Mycobacterium Mycobacterium sp. Biomarker_Check->Mycobacterium High abundance of Tuberculostearic Acid Other_Actinobacteria Other Actinobacteria Biomarker_Check->Other_Actinobacteria Presence of other 10-Methyl Fatty Acids Other_Genera Other Genera Biomarker_Check->Other_Genera Absence of significant 10-Methyl Fatty Acids

Logic of Microbial Differentiation

References

A Comparative Guide: 10-Methylheptadecanoic Acid vs. Straight-Chain Fatty Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological significance of 10-methylheptadecanoic acid, a branched-chain fatty acid (BCFA), and its straight-chain fatty acid (SCFA) counterparts. By examining their distinct effects on cell membrane properties, cellular uptake and metabolism, and signaling pathways, this document aims to provide valuable insights for researchers in lipid biology and drug development.

Structural Differences: A Foundation for Functional Diversity

Straight-chain fatty acids are characterized by a linear hydrocarbon chain, while branched-chain fatty acids, such as this compound, possess one or more alkyl branches. This seemingly subtle structural variance leads to significant differences in their three-dimensional conformation and intermolecular interactions, which in turn dictate their biological functions.

Impact on Cell Membrane Properties: Fluidity and Order

The composition of fatty acids within the phospholipid bilayer is a critical determinant of cell membrane fluidity and integrity. The presence of a methyl branch in this compound disrupts the tight packing that is characteristic of straight-chain fatty acids.

Atomistic simulations have demonstrated that branched-chain fatty acids increase the fluidity of the lipid bilayer.[1][2] This effect is concentration-dependent, with a higher proportion of BCFAs leading to a more disordered and fluid membrane state.[3] Conversely, increasing the concentration of straight-chain fatty acids promotes a more ordered, gel-like phase, resulting in a thicker and more rigid membrane.[1][2][3]

Solid-state NMR and differential scanning calorimetry studies have further elucidated the ordering effect of iso- and anteiso-branched-chain fatty acids on the membrane core. These studies indicate that the iso form, which is structurally similar to this compound, has a more pronounced ordering effect compared to the anteiso form. This suggests that the position of the methyl branch is a key factor in modulating membrane properties.

Table 1: Comparison of the Effects of this compound and Straight-Chain Fatty Acids on Cell Membrane Properties

PropertyThis compound (Branched-Chain)Straight-Chain Fatty AcidsSupporting Evidence
Membrane Fluidity Increases fluidity by disrupting acyl chain packing.Decrease fluidity, promoting a more ordered state.Atomistic Simulations[1][2]
Membrane Thickness Tends to decrease membrane thickness.Increases membrane thickness due to tighter packing.Atomistic Simulations[1][2]
Membrane Order Induces a more disordered state in the lipid bilayer.Promotes a more ordered, gel-like phase.Solid-State NMR, DSC
Phase Transition Temperature (Tm) Generally lowers the phase transition temperature.Generally raises the phase transition temperature.DSC

Cellular Uptake and Metabolism: A Divergent Journey

The entry of fatty acids into the cell and their subsequent metabolic fate are crucial for cellular energy homeostasis and signaling. While the general mechanisms of fatty acid transport are shared, the structural differences between branched and straight-chain fatty acids can influence the efficiency of these processes.

Cellular Uptake: The uptake of long-chain fatty acids is a multi-step process involving both passive diffusion and protein-mediated transport facilitated by proteins such as CD36 and Fatty Acid Binding Proteins (FABPs).[4][5][6][7][8] While direct comparative kinetic data for this compound is limited, the altered shape and increased fluidity imparted by branched-chain fatty acids may influence their interaction with transport proteins and their rate of diffusion across the cell membrane.

Metabolism: Following uptake, fatty acids are activated to their acyl-CoA derivatives and can enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids. The methyl branch in this compound is expected to alter its metabolism compared to straight-chain fatty acids. The presence of the methyl group can sterically hinder the enzymes involved in beta-oxidation, potentially leading to a slower rate of degradation and the production of different metabolic intermediates. In bacteria, the biosynthesis of branched-chain fatty acids is initiated from branched-chain amino acid-derived primers, whereas straight-chain fatty acids primarily utilize acetyl-CoA.[9][10][11]

Table 2: Comparison of Cellular Uptake and Metabolism

AspectThis compound (Branched-Chain)Straight-Chain Fatty AcidsKey Considerations
Cellular Uptake May have altered kinetics due to shape and membrane effects.Well-characterized protein-mediated and passive transport.Direct comparative quantitative data is needed.
Metabolic Pathway Beta-oxidation may be slower due to steric hindrance from the methyl group. Can be synthesized from branched-chain amino acids.Primarily metabolized through beta-oxidation. Synthesized from acetyl-CoA.The metabolic fate can influence cellular signaling and lipid composition.
Metabolic Products May generate unique metabolic intermediates.Produces acetyl-CoA and other standard intermediates.Differences in metabolites could have distinct biological activities.

Signaling Pathways: Emerging Roles in Cellular Regulation

Fatty acids are not merely structural components and energy sources; they are also important signaling molecules that can modulate a variety of cellular processes. While research into the specific signaling roles of this compound is ongoing, studies on other fatty acids provide a framework for potential mechanisms.

Long-chain saturated and unsaturated fatty acids have been shown to influence key signaling pathways such as the PI3K/Akt and JAK/STAT pathways, which are involved in cell growth, proliferation, and inflammation. Short-chain fatty acids are well-known to act as signaling molecules through G-protein coupled receptors (GPCRs) like GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[12]

Given that the structural and metabolic differences of this compound can lead to altered membrane dynamics and the generation of unique metabolites, it is plausible that it differentially modulates specific signaling cascades compared to its straight-chain counterparts. Further research is required to elucidate these specific pathways.

Logical Relationship of Fatty Acid Structure to Function

Fatty_Acid_Function cluster_0 Structural Properties cluster_1 Biophysical Effects cluster_2 Cellular Processes Straight-Chain Straight-Chain Tightly Packed\n(Ordered Membrane) Tightly Packed (Ordered Membrane) Straight-Chain->Tightly Packed\n(Ordered Membrane) Leads to Branched-Chain\n(this compound) Branched-Chain (this compound) Loosely Packed\n(Fluid Membrane) Loosely Packed (Fluid Membrane) Branched-Chain\n(this compound)->Loosely Packed\n(Fluid Membrane) Leads to Altered Uptake/\nMetabolism Altered Uptake/ Metabolism Tightly Packed\n(Ordered Membrane)->Altered Uptake/\nMetabolism Influences Loosely Packed\n(Fluid Membrane)->Altered Uptake/\nMetabolism Influences Differential Signaling\nPathway Activation Differential Signaling Pathway Activation Altered Uptake/\nMetabolism->Differential Signaling\nPathway Activation Can trigger

Caption: The structural difference between straight-chain and branched-chain fatty acids dictates their effect on membrane packing, which in turn influences cellular uptake, metabolism, and signaling.

Experimental Protocols

This section outlines key experimental methodologies for the comparative analysis of this compound and straight-chain fatty acids.

Analysis of Fatty Acid Incorporation into Cell Membranes

Objective: To determine the relative incorporation of this compound and a straight-chain fatty acid into the cell membrane.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Cell Culture and Treatment: Culture cells of interest to a desired confluency. Supplement the culture medium with either this compound or a straight-chain fatty acid (e.g., heptadecanoic acid) at a specified concentration and for a defined period.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Folch or Bligh-Dyer method.

  • Transesterification: Convert the fatty acids within the extracted lipids to fatty acid methyl esters (FAMEs) by incubation with a methanol/HCl or BF3-methanol solution.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. The separation of different FAMEs is achieved on a suitable capillary column, and their identification and quantification are performed based on their retention times and mass spectra compared to known standards.[2][13][14][15][16]

Experimental Workflow for GC-MS Analysis of Fatty Acid Incorporation

GCMS_Workflow A Cell Culture with Fatty Acid Supplementation B Cell Harvesting and Lipid Extraction A->B C Transesterification to FAMEs B->C D GC-MS Analysis C->D E Data Analysis: Quantification of Incorporation D->E

Caption: Workflow for quantifying the incorporation of fatty acids into cellular lipids using GC-MS.

Measurement of Cellular Fatty Acid Uptake

Objective: To quantify and compare the rate of cellular uptake of this compound and a straight-chain fatty acid.

Methodology: Fluorescent Fatty Acid Analogs

  • Probe Selection: Utilize fluorescently labeled fatty acid analogs, such as those conjugated with BODIPY. Ideally, custom synthesis would provide BODIPY-labeled this compound and its straight-chain counterpart.

  • Cell Seeding: Plate cells in a multi-well format suitable for fluorescence microscopy or plate-based reading.

  • Uptake Assay: Incubate the cells with the fluorescent fatty acid analogs for various time points.

  • Signal Quenching/Washing: Terminate the uptake by either washing away the excess probe with a stop solution or by using a membrane-impermeable quencher for real-time measurements.[3]

  • Quantification: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Normalize the fluorescence signal to cell number or protein content.[1]

Assessment of Fatty Acid Metabolism

Objective: To trace the metabolic fate of this compound and a straight-chain fatty acid.

Methodology: Stable Isotope Tracing and Mass Spectrometry

  • Tracer Incubation: Culture cells in the presence of a stable isotope-labeled version (e.g., ¹³C-labeled) of this compound or a straight-chain fatty acid.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled fatty acid and its downstream metabolic products (e.g., intermediates of beta-oxidation, complex lipids).[17][18][19][20][21]

  • Flux Analysis: By measuring the incorporation of the stable isotope into various metabolic pools over time, the relative metabolic flux through different pathways can be determined.

Conclusion

The methyl branch of this compound imparts distinct physicochemical properties that translate into significant biological differences when compared to straight-chain fatty acids. The increased membrane fluidity, altered cellular uptake and metabolism, and potential for differential signaling pathway modulation highlight the importance of considering fatty acid structure in biological research and drug development. The experimental protocols provided herein offer a robust framework for further investigating the nuanced roles of these fatty acids in cellular function. A deeper understanding of these differences will be crucial for harnessing the therapeutic potential of specific fatty acid species.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 10-Methylheptadecanoic acid. The following procedural steps and data are derived from safety data sheets (SDS) to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protective EquipmentSpecifications and Guidelines
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Respiratory protection is required when dusts are generated. Use a respirator that follows OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] Under normal use conditions where dust is not generated, no protective equipment is needed.[1]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling.[2]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, or clothing.[1]

  • Minimize dust generation and accumulation.[2]

  • Ensure adequate ventilation in the handling area.[1][3]

  • Do not ingest or inhale the substance.[1][2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • The recommended storage temperature is typically found on the product label.

  • Store away from incompatible materials such as strong acids and strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Emergency SituationFirst-Aid and Spill Response Measures
In case of eye contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.[3]
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[3]
If inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
If swallowed Rinse mouth with water. Do not induce vomiting. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
Accidental Release Evacuate the danger area. Ensure adequate ventilation. Sweep up and shovel the spilled solid material into a suitable container for disposal. Avoid dust formation.[1] Do not let the product enter drains.

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

  • Chemical Waste: Leave the chemical in its original container. Do not mix with other waste. Dispose of as hazardous waste.

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.

  • General Guidance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

Workflow for Handling 10-Methylheptadecanoic Aciddot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure in a Ventilated Area b->c d Perform Experimental Procedure c->d e Decontaminate Work Area d->e f Remove and Dispose of PPE Properly e->f g Segregate Chemical Waste f->g h Store Waste in Labeled, Sealed Containers g->h i Arrange for Hazardous Waste Pickup h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.